molecular formula C24H34N2O5 B15623407 Trandolapril-d3

Trandolapril-d3

Cat. No.: B15623407
M. Wt: 433.6 g/mol
InChI Key: VXFJYXUZANRPDJ-FUSAMPBNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trandolapril-d3 is a useful research compound. Its molecular formula is C24H34N2O5 and its molecular weight is 433.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H34N2O5

Molecular Weight

433.6 g/mol

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-3,3,3-trideuterio-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19+,20-,21-/m0/s1/i2D3

InChI Key

VXFJYXUZANRPDJ-FUSAMPBNSA-N

Origin of Product

United States

Foundational & Exploratory

What is Trandolapril-d3 and its primary use in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trandolapril-d3, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril (B549266). Its primary application in research is as a high-fidelity internal standard for the quantitative analysis of Trandolapril and its active metabolite, Trandolaprilat (B1681354), in biological matrices. This guide details its core function, outlines a representative experimental protocol for its use in bioanalytical studies, and provides relevant physiological context.

Core Concepts: The Role of this compound in Bioanalysis

This compound is a stable isotope-labeled (SIL) version of Trandolapril, where three hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Trandolapril but has a higher molecular weight.[1] In mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound serves as an ideal internal standard.

The fundamental principle behind using a deuterated internal standard is to correct for variability during sample preparation and analysis. Because this compound has nearly identical physicochemical properties to Trandolapril, it behaves similarly during extraction, chromatography, and ionization. By adding a known amount of this compound to every sample, including calibration standards, quality controls, and unknown study samples, any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. This allows for accurate and precise quantification of the analyte of interest.

The Physiological Target: The Renin-Angiotensin-Aldosterone System (RAAS)

Trandolapril's therapeutic effect is achieved through the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is crucial for researchers studying the pharmacokinetics and pharmacodynamics of Trandolapril. The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Adrenal Cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Renin Renin (from Kidney) ACE ACE (Lungs & Tissues) Trandolaprilat Trandolaprilat (Active Metabolite) Trandolaprilat->ACE Inhibits

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Trandolaprilat.

Experimental Protocol: Quantification of Trandolapril in Human Plasma

The following is a representative LC-MS/MS method for the simultaneous quantification of Trandolapril and its active metabolite, Trandolaprilat, in human plasma, using a deuterated internal standard like this compound. This protocol is based on methodologies described in the scientific literature.[2][3]

Sample Preparation (Solid-Phase Extraction)
  • Aliquoting: To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (containing this compound and a deuterated analog of Trandolaprilat).

  • Acidification: Add 500 µL of 0.1 M HCl and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by washing sequentially with 1 mL of methanol (B129727) and 1 mL of deionized water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following table summarizes typical instrumental parameters for the analysis.

ParameterCondition
LC System Agilent 1200 Series or equivalent
MS System Sciex API 4000 or equivalent triple quadrupole mass spectrometer
Column Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Mass Spectrometric Detection

Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analytes and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Trandolapril431.2234.2
Trandolaprilat403.2206.1
This compound (IS) 434.2 237.2

Note: The m/z values for Trandolapril and Trandolaprilat are based on published literature; the values for this compound are projected based on a +3 Da shift.[2]

Data Presentation: Method Validation Summary

The following tables present a summary of the validation parameters for a representative bioanalytical method for Trandolapril and Trandolaprilat. While a specific study using this compound with comprehensive tabulated data was not identified, the following data from a study using a non-isotopic internal standard (ramipril) demonstrates the performance characteristics of a robust LC-MS/MS assay.[2]

Linearity and Sensitivity
AnalyteCalibration Range (pg/mL)LLOQ (pg/mL)Correlation Coefficient (r²)
Trandolapril20 - 10,00020> 0.99
Trandolaprilat20 - 10,00020> 0.99
Precision and Accuracy
AnalyteQC LevelConcentration (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Trandolapril LQC60≤ 5.0≤ 6.0± 5.0
MQC500≤ 4.0≤ 5.0± 4.0
HQC8000≤ 3.0≤ 4.0± 3.0
Trandolaprilat LQC60≤ 6.0≤ 7.0± 6.0
MQC500≤ 5.0≤ 6.0± 5.0
HQC8000≤ 4.0≤ 5.0± 4.0

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation, % Bias: Percent relative error.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study sample analysis using this compound as an internal standard.

Bioanalytical_Workflow Sample_Collection Sample Collection (e.g., Human Plasma) IS_Spiking Spiking with this compound (Internal Standard) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Solid-Phase Extraction) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Concentration_Det Concentration Determination (Using Calibration Curve) Data_Processing->Concentration_Det PK_Analysis Pharmacokinetic Analysis Concentration_Det->PK_Analysis

Figure 2: A typical workflow for a bioanalytical study utilizing an internal standard.

Conclusion

This compound is an indispensable tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Trandolapril and its active metabolite. The methodologies and data presented in this guide provide a comprehensive framework for the application of this compound in a research setting, enabling accurate assessment of this important ACE inhibitor's behavior in biological systems.

References

Synthesis and Isotopic Labeling of Trandolapril-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Trandolapril-d3, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. The synthesis involves the preparation of two key intermediates: the isotopically labeled N-[1-(S)-ethoxycarbonyl-3-phenylpropyl-d3]-L-alanine N-carboxyanhydride and the chiral bicyclic amino acid, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid. This document details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic pathways.

Introduction

Trandolapril is a potent, non-sulfhydryl ACE inhibitor used in the treatment of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction. Isotopic labeling of pharmaceuticals, such as the introduction of deuterium (B1214612) (a stable isotope of hydrogen), is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. Deuterated compounds can serve as internal standards for quantitative bioanalysis by mass spectrometry and can also be used to investigate metabolic pathways and potential kinetic isotope effects. This guide outlines a robust synthetic strategy for this compound, designed to be accessible to researchers in drug development and medicinal chemistry.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a convergent approach, as depicted in the workflow below. The strategy hinges on the synthesis of a deuterated version of the N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine side chain, which is then coupled with the octahydro-1H-indole-2-carboxylic acid core.

Synthesis_Workflow cluster_0 Synthesis of Deuterated Side Chain cluster_1 Synthesis of Bicyclic Core cluster_2 Final Coupling A Ethyl 2-oxo-4-phenylbutyrate C N-[1-(S)-ethoxycarbonyl- 3-phenylpropyl-d3]-L-alanine A->C Reductive Amination (NaBD4) B L-Alanine B->C D N-[1-(S)-ethoxycarbonyl- 3-phenylpropyl-d3]-L-alanine N-carboxyanhydride C->D Phosgenation (Triphosgene) G This compound D->G Coupling E (S)-Indoline-2-carboxylic acid F (2S,3aR,7aS)-octahydro-1H- indole-2-carboxylic acid E->F Hydrogenation (PtO2) F->G

Overall synthetic workflow for this compound.

The key isotopic labeling step is the reductive amination of ethyl 2-oxo-4-phenylbutyrate with L-alanine using sodium borodeuteride (NaBD4) as the deuterium source. This introduces three deuterium atoms into the phenylpropyl side chain.

Data Presentation

The following tables summarize the quantitative data for each step of the this compound synthesis.

Table 1: Synthesis of Deuterated Side Chain Intermediates

StepReactionStarting MaterialsProductYield (%)Purity (%)
1Reductive AminationEthyl 2-oxo-4-phenylbutyrate, L-Alanine, NaBD4N-[1-(S)-ethoxycarbonyl-3-phenylpropyl-d3]-L-alanine~85>98
2N-Carboxyanhydride FormationN-[1-(S)-ethoxycarbonyl-3-phenylpropyl-d3]-L-alanine, Triphosgene (B27547)N-[1-(S)-ethoxycarbonyl-3-phenylpropyl-d3]-L-alanine N-carboxyanhydride~91>98

Table 2: Synthesis of Bicyclic Core Intermediate

StepReactionStarting MaterialProductYield (%)Purity (%)
3Hydrogenation(S)-Indoline-2-carboxylic acid(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid85>99

Table 3: Final Coupling and Product Characteristics

StepReactionStarting MaterialsProductYield (%)Purity (%)
4CouplingDeuterated N-carboxyanhydride, Bicyclic amino acidThis compound~80>99

Experimental Protocols

Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl-d3]-L-alanine

This procedure details the stereoselective reductive amination to introduce the deuterium label.

Reductive_Amination A Ethyl 2-oxo-4-phenylbutyrate C [Imine Intermediate] A->C + B L-Alanine B->C D N-[1-(S)-ethoxycarbonyl- 3-phenylpropyl-d3]-L-alanine C->D NaBD4, MeOH

Reductive amination for deuterated side chain synthesis.

Materials:

  • Ethyl 2-oxo-4-phenylbutyrate (1.0 eq)

  • L-Alanine (1.2 eq)

  • Sodium borodeuteride (NaBD4) (1.5 eq)

  • Methanol (anhydrous)

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl 2-oxo-4-phenylbutyrate in anhydrous methanol, L-alanine is added. The mixture is stirred at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • Sodium borodeuteride is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification is achieved by column chromatography on silica (B1680970) gel to afford N-[1-(S)-ethoxycarbonyl-3-phenylpropyl-d3]-L-alanine as a white solid.

Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl-d3]-L-alanine N-carboxyanhydride

Materials:

Procedure:

  • N-[1-(S)-ethoxycarbonyl-3-phenylpropyl-d3]-L-alanine is suspended in anhydrous THF under a nitrogen atmosphere.

  • A solution of triphosgene in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with anhydrous hexane to induce precipitation.

  • The resulting solid is collected by filtration, washed with cold hexane, and dried under vacuum to yield the N-carboxyanhydride.

Synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid

Materials:

  • (S)-Indoline-2-carboxylic acid (1.0 eq)

  • Platinum(IV) oxide (PtO2) (0.1 eq)

  • Glacial acetic acid

  • Ethanol (B145695)

Procedure:

  • (S)-Indoline-2-carboxylic acid is dissolved in glacial acetic acid.

  • Platinum(IV) oxide is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus under 50 psi of hydrogen gas at 60 °C for 24 hours.[1]

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated to dryness.

  • The residue is recrystallized from ethanol to afford (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid as a white crystalline solid.[1]

Synthesis of this compound

Materials:

  • N-[1-(S)-ethoxycarbonyl-3-phenylpropyl-d3]-L-alanine N-carboxyanhydride (1.0 eq)

  • (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (1.1 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is suspended in anhydrous dichloromethane.

  • Triethylamine is added, and the mixture is stirred until a clear solution is obtained.

  • A solution of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl-d3]-L-alanine N-carboxyanhydride in anhydrous dichloromethane is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction mixture is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield this compound as a white foam.

Conclusion

This technical guide presents a detailed and feasible synthetic route for this compound. The described protocols are based on established chemical transformations and provide a solid foundation for the preparation of this isotopically labeled compound for use in advanced pharmaceutical research. The methods are designed to be scalable and utilize commercially available starting materials, facilitating their adoption in various laboratory settings. The strategic introduction of deuterium via reductive amination offers a robust and efficient approach to obtaining the desired labeled molecule with high isotopic enrichment.

References

Commercial suppliers and availability of Trandolapril-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical applications of Trandolapril-d3, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their studies.

Commercial Availability and Suppliers

This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The following table summarizes the offerings from key suppliers. Researchers are advised to contact the suppliers directly for the most current information on availability, pricing, and detailed specifications.

SupplierProduct NameCatalog NumberMolecular FormulaPurityAvailable QuantitiesCertificate of Analysis
Simson Pharma Limited This compoundNot explicitly listedNot explicitly listedHigh QualityCustom synthesis availableProvided with every compound[1]
LGC Standards This compoundTRC-T720002-1MGC₂₄H₃₁D₃N₂O₅Not explicitly listed1 mg, 10 mgAvailable
Mithridion This compoundNot explicitly listedNot explicitly listedNot explicitly listed1 mgGuaranteed 1mg
Clearsynth This compoundCS-T-102023C₂₄H₃₁D₃N₂O₅Not explicitly listedNot explicitly listedAvailable upon request

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Trandolapril and its active metabolite, trandolaprilat, in biological matrices. The following protocols are based on established methods for Trandolapril and can be adapted for the use of this compound.

Quality Control of this compound Standard

Upon receipt of this compound, it is crucial to perform quality control checks to verify its identity and purity.

Objective: To confirm the identity and assess the purity of the this compound reference standard.

Methodology:

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of this compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

    • Infuse the solution directly into a high-resolution mass spectrometer.

    • Confirm the presence of the expected molecular ion corresponding to the mass of this compound. The expected mass will be higher than that of unlabeled Trandolapril due to the presence of deuterium (B1214612) atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum should be consistent with the structure of Trandolapril, with the absence of signals at the positions where deuterium has been incorporated.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method to assess the purity of the standard.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at an appropriate wavelength (e.g., 215 nm).

    • Inject a known concentration of the this compound standard and analyze the chromatogram for the presence of impurities. Calculate the purity based on the peak area of the main component relative to the total peak area.

Bioanalytical Method for Quantification of Trandolapril in Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately quantify the concentration of Trandolapril in plasma samples from pharmacokinetic studies.

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 200 µL of plasma sample, add 50 µL of this compound internal standard working solution (of a known concentration).

    • Vortex mix for 30 seconds.

    • Add 500 µL of 0.1% formic acid in water and vortex again.

    • Load the entire sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

    • Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Trandolapril: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 431.3 -> 234.2).

      • This compound: Monitor the transition of the parent ion to the corresponding product ion (e.g., m/z 434.3 -> 237.2). The exact m/z values will depend on the position and number of deuterium atoms.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Trandolapril to this compound against the concentration of Trandolapril standards.

    • Determine the concentration of Trandolapril in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Procurement and Quality Control Workflow for this compound

Procurement_QC_Workflow cluster_procurement Procurement cluster_qc Quality Control cluster_storage Storage supplier_selection Supplier Selection po_placement Purchase Order Placement supplier_selection->po_placement shipping Shipping & Receipt po_placement->shipping initial_check Initial Check (Documentation, Appearance) shipping->initial_check identity_verification Identity Verification (MS, NMR) initial_check->identity_verification purity_assessment Purity Assessment (HPLC, UPLC) identity_verification->purity_assessment release Release for Use purity_assessment->release storage_conditions Appropriate Storage (e.g., -20°C) release->storage_conditions RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE ACE (Angiotensin-Converting Enzyme) Trandolaprilat Trandolaprilat (Active Metabolite) Trandolaprilat->ACE  Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

References

A Technical Guide to the Physical and Chemical Distinctions Between Trandolapril and Trandolapril-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the physical and chemical differences between Trandolapril (B549266) and its deuterated analog, Trandolapril-d3. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are working with or have an interest in the application of stable isotope labeling in pharmaceuticals.

Introduction to Isotopic Labeling and the Kinetic Isotope Effect

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. In the case of this compound, three hydrogen atoms on the methoxy (B1213986) group of the ethyl ester have been replaced with deuterium (B1214612) (³H), a stable isotope of hydrogen. While chemically similar, the increased mass of deuterium (approximately double that of protium, ¹H) leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1][2] This phenomenon is a cornerstone of the differences in the chemical behavior and metabolic fate of deuterated compounds compared to their non-deuterated counterparts.

Physical Properties

The primary physical difference between Trandolapril and this compound is their molecular weight, a direct consequence of the isotopic substitution. Other physical properties such as melting point and solubility are not expected to differ significantly, as isotopic labeling generally has a minimal impact on these bulk physical characteristics.

PropertyTrandolaprilThis compound
Molecular Formula C₂₄H₃₄N₂O₅[3]C₂₄H₃₁D₃N₂O₅[4]
Molecular Weight 430.54 g/mol [3]433.56 g/mol [4]
Appearance White or almost white powderNot specified, but expected to be a white or off-white solid
Melting Point Approximately 125 °CNot specified, but expected to be very similar to Trandolapril
Solubility Soluble in chloroform, dichloromethane, and methanol[5]Not specified, but expected to have similar solubility to Trandolapril

Chemical Differences and Analytical Characterization

The most significant chemical difference lies in the mass of the molecule, which is readily detectable by mass spectrometry. This difference is the basis for using this compound as an internal standard in quantitative bioanalytical assays for Trandolapril.

Mass Spectrometry

Mass spectrometry (MS) is the primary technique for differentiating and quantifying Trandolapril and this compound. In a mass spectrum, the molecular ion peak of this compound will appear at a mass-to-charge ratio (m/z) that is 3 units higher than that of Trandolapril.

Furthermore, the fragmentation patterns of the two molecules under tandem mass spectrometry (MS/MS) will show a corresponding mass shift in fragments that retain the deuterated methyl group. For example, a common fragmentation of Trandolapril involves the loss of the ethyl ester group. In the case of this compound, the fragment corresponding to the loss of the deuterated ethyl group would be observed at a different m/z value compared to the non-deuterated compound.

A published LC-MS/MS method for the quantification of trandolapril in human plasma reports monitoring the transition of m/z 429 -> 168 for trandolapril.[6] For this compound, the precursor ion would be m/z 432. The fragmentation would likely lead to a product ion with the same m/z of 168 if the deuterium is not on that fragment, or a different m/z if it is.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR spectroscopy is a powerful tool for structural elucidation, it would show the absence of signals corresponding to the deuterated methyl protons in this compound. Conversely, ²H (Deuterium) NMR would show a signal for the deuterium atoms at the corresponding chemical shift.

Metabolic Considerations

Trandolapril is a prodrug that is metabolized in the liver to its active diacid metabolite, trandolaprilat (B1681354).[3] The deuteration in this compound is on the ethyl ester group, which is cleaved during this metabolic conversion. Due to the kinetic isotope effect, the rate of this cleavage may be slightly slower for this compound compared to Trandolapril. This can potentially lead to minor differences in the pharmacokinetic profiles of the two compounds. However, as the deuteration is not at a primary site of oxidative metabolism by cytochrome P450 enzymes, the impact on the overall metabolic profile is generally expected to be minimal.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments used to differentiate and analyze Trandolapril and this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is adapted from established protocols for the analysis of Trandolapril in biological matrices, utilizing this compound as an internal standard.[6][8]

Objective: To separate and quantify Trandolapril and this compound in a given sample, typically plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

Procedure:

  • Sample Preparation (Solid-Phase Extraction): a. Condition the SPE cartridge with methanol followed by water. b. Load the plasma sample, to which a known concentration of this compound internal standard has been added. c. Wash the cartridge with a weak organic solvent to remove interferences. d. Elute Trandolapril and this compound with a stronger organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.

  • LC Separation: a. Mobile Phase: A mixture of 10 mmol ammonium formate in water and acetonitrile (e.g., 70:30 v/v). b. Flow Rate: 1.0 mL/min. c. Column Temperature: 40 °C. d. Injection Volume: 10 µL. e. Run a gradient or isocratic elution to achieve chromatographic separation.

  • MS/MS Detection: a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions:

    • Trandolapril: Precursor ion (m/z) 431.2 -> Product ion (m/z) 234.1
    • This compound: Precursor ion (m/z) 434.2 -> Product ion (m/z) 234.1 (assuming the d3 label is lost in this fragmentation) or another appropriate product ion. d. Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Data Analysis: a. Integrate the peak areas for both Trandolapril and this compound. b. Calculate the ratio of the peak area of Trandolapril to the peak area of this compound. c. Quantify the concentration of Trandolapril in the sample using a calibration curve prepared with known concentrations of Trandolapril and a constant concentration of this compound.

Visualizations

Metabolic Pathway of Trandolapril

Trandolapril Metabolism Trandolapril Trandolapril (Prodrug) Trandolaprilat Trandolaprilat (Active Metabolite) Trandolapril->Trandolaprilat Hepatic Esterase Cleavage

Caption: Metabolic activation of Trandolapril to Trandolaprilat.

LC-MS/MS Experimental Workflow

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction add_is->spe reconstitute Reconstitute spe->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification

Caption: Workflow for LC-MS/MS analysis of Trandolapril.

Conclusion

The primary distinction between Trandolapril and this compound lies in their mass, a direct result of deuterium substitution. This mass difference is the cornerstone of their analytical differentiation, particularly by mass spectrometry, and enables the use of this compound as an ideal internal standard for the accurate quantification of Trandolapril in complex biological matrices. While the kinetic isotope effect may introduce subtle differences in the rate of metabolic activation, the overall physicochemical properties and biological activity are expected to be very similar. The methodologies and principles outlined in this guide provide a comprehensive framework for researchers and scientists working with these compounds.

References

An In-depth Technical Guide to the Safe Handling of Trandolapril-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Trandolapril-d3, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. While specific safety data for the deuterated form is limited, the information presented here is based on the well-documented properties of Trandolapril and general guidelines for handling isotopically labeled compounds. This document is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for Trandolapril. This information is critical for risk assessment and the design of experimental protocols.

Table 1: Physicochemical Properties of Trandolapril

PropertyValueReference
Molecular FormulaC24H34N2O5[1]
Molecular Weight430.5 g/mol [2]
Melting PointApproximately 125°C[3]
pKa5.6[3]
SolubilityPractically insoluble in water; freely soluble in chloroform, dichloromethane, and methanol. Soluble in ethanol (B145695) (~0.25 mg/ml), DMSO (~25 mg/ml), and dimethyl formamide (B127407) (~15 mg/ml). Soluble in PBS (pH 7.2) at approximately 1 mg/ml.[2][3]
AppearanceWhite crystalline powder[3]

Table 2: Toxicological Data for Trandolapril

TestSpeciesRouteValueReference
Oral LD50Mouse (male)Oral4875 mg/kg[4]
Oral LD50Mouse (female)Oral3990 mg/kg[4]
Oral LD50RatOral>5000 mg/kg (low mortality)[4]
Intravenous LD50MouseIntravenous3000 mg/kg[5]
Intravenous LD50RatIntravenous>2000 mg/kg[5]

Hazard Identification and Safety Precautions

Trandolapril is classified as a substance that is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. It is also harmful if swallowed, in contact with skin, or if inhaled[5][6].

Key Hazards:

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[5][6].

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure[5].

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled[5].

  • Angioedema: Can cause angioedema of the face, extremities, lips, tongue, glottis, and larynx[1].

Recommended Handling Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Ensure local exhaust ventilation moves contaminants away from the worker[1].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles.

    • Hand Protection: Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use[6].

    • Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact[6].

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling[2][6]. Avoid formation of dust and aerosols[1].

Experimental Protocols and Handling Procedures

The following sections detail a general workflow for handling this compound in a research laboratory, from receiving to disposal.

Receiving and Storage

Upon receipt, the container should be inspected for damage. This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability[2]. It is stable for at least four years under these conditions[2].

Preparation of Stock Solutions

Trandolapril is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide[2].

  • Protocol for Preparing a Stock Solution in DMSO:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Under a chemical fume hood, add the desired volume of DMSO to the vial to achieve a concentration of approximately 25 mg/ml.

    • Cap the vial and vortex or sonicate until the solid is completely dissolved.

    • For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made immediately before use. Ensure the residual amount of organic solvent is insignificant to avoid physiological effects[2].

Experimental Workflow

The following diagram illustrates a typical workflow for an in-vitro experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_cleanup Cleanup a Receive & Store This compound at -20°C b Prepare Stock Solution (e.g., in DMSO) a->b c Dilute to Working Concentration in Media b->c d Treat Cells/Tissues c->d e Incubate for Desired Time d->e f Collect Samples for Analysis e->f g Perform Assay (e.g., ACE activity) f->g h Data Analysis g->h i Decontaminate Glassware & Work Surfaces j Dispose of Waste (as per institutional guidelines) i->j

Figure 1. General experimental workflow for using this compound.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Trandolapril is a prodrug that is hydrolyzed in the liver to its active metabolite, trandolaprilat[7][8]. Trandolaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE)[8][9]. ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance[10].

The diagram below illustrates the signaling pathway of the RAAS and the inhibitory action of trandolaprilat.

raas_pathway cluster_effects Physiological Effects angiotensinogen Angiotensinogen angiotensin1 Angiotensin I angiotensinogen->angiotensin1 (cleavage by) renin Renin renin->angiotensin1 angiotensin2 Angiotensin II angiotensin1->angiotensin2 (conversion by) ace ACE (Angiotensin-Converting Enzyme) ace->angiotensin2 vasoconstriction Vasoconstriction angiotensin2->vasoconstriction aldosterone Aldosterone Secretion angiotensin2->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure trandolaprilat Trandolaprilat trandolaprilat->ace Inhibits

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a deep understanding of a drug candidate's pharmacokinetic (PK) profile is paramount to making informed decisions about its safety and efficacy.[1] The precise measurement of how a drug is absorbed, distributed, metabolized, and excreted (ADME) relies on robust bioanalytical methods.[1][2] Central to the accuracy and reliability of these methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of deuterated internal standards.[1][3] This technical guide provides an in-depth exploration of the critical role of deuterated standards in pharmacokinetic studies, complete with detailed experimental protocols, comparative data, and visual workflows.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The power of deuterated standards in quantitative bioanalysis lies in the principle of isotope dilution mass spectrometry (IDMS).[4][5] A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms have been replaced by deuterium.[6][7] This substitution increases the molecular weight of the compound, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[1][4]

Despite the mass difference, the physicochemical properties of the deuterated standard are nearly identical to the analyte.[1] This ensures that both compounds exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1][4][8] By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, it acts as a perfect mimic for the analyte.[5] Any variability or loss of the analyte during the experimental workflow will be mirrored by the deuterated standard.[5] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.[4][9]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for several key reasons:[3][4]

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results.[4][10] Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, providing the most accurate correction.[4][10]

  • Compensation for Sample Preparation Variability: Losses can occur during various sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. The deuterated standard compensates for these losses.

  • Improved Accuracy and Precision: Studies consistently show that methods using deuterated internal standards have superior accuracy and precision compared to those using structural analogs.[1]

  • Regulatory Acceptance: Regulatory agencies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards.[10]

Quantitative Data Presentation

The empirical data consistently demonstrates the superiority of deuterated internal standards in bioanalytical assays.

ParameterMethod with Deuterated Internal StandardMethod with Structural Analog Internal Standard
Intra-day Precision (%CV)
Low QC2.18.5
Medium QC1.87.9
High QC1.57.2
Inter-day Precision (%CV)
Low QC3.512.3
Medium QC2.911.8
High QC2.610.5
Accuracy (% Bias)
Low QC-1.2-9.8
Medium QC0.87.5
High QC1.56.2

This table summarizes typical validation results for an LC-MS/MS method, highlighting the improved precision and accuracy when using a deuterated internal standard.[5]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible bioanalytical science. The following sections provide methodologies for key experiments in a typical pharmacokinetic study utilizing deuterated internal standards.[1]

LC-MS/MS Method Development and Validation

This protocol outlines the general steps for developing and validating a robust LC-MS/MS method for the quantification of a drug in human plasma using its deuterated analog as an internal standard.[1]

1. Materials and Reagents:

2. Stock and Working Solutions Preparation:

  • Prepare individual stock solutions of the drug and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the drug stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of the deuterated IS at a concentration that provides an appropriate response in the mass spectrometer.[1]

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of a plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 20 µL of the IS working solution.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[1][9]

  • Vortex the mixture for 30 seconds.[1]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to ensure separation of the analyte from endogenous interferences.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

  • MRM Transitions: Optimized parent-to-product ion transitions for both the analyte and the deuterated internal standard.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

  • Quantify the analyte concentration in QC and unknown samples by interpolating their peak area ratios from the calibration curve.[11]

In Vivo Pharmacokinetic Study in a Preclinical Model

This protocol outlines the key steps for conducting an in vivo PK study in a preclinical model to determine the pharmacokinetic parameters of a new drug candidate.

1. Animal Dosing and Sample Collection:

  • Acclimate animals (e.g., male Sprague-Dawley rats) for at least one week before the study.

  • Fast the animals overnight before dosing.

  • Administer the drug formulation intravenously (IV) and orally (PO) at a predetermined dose.

  • Collect blood samples (approximately 200 µL) at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[1]

2. Plasma Sample Processing:

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

3. Bioanalysis:

  • Analyze the plasma samples using the validated LC-MS/MS method described above.

4. Pharmacokinetic Analysis:

  • Calculate the plasma concentration of the drug at each time point.

  • Use pharmacokinetic software to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

Visualizations

Logical Relationship between Analyte and Deuterated Standard

Analyte Analyte (Drug) Sample_Prep Sample Preparation (e.g., Protein Precipitation) Analyte->Sample_Prep Deuterated_IS Deuterated Internal Standard (IS) Deuterated_IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Co-processed Ratio Peak Area Ratio (Analyte / IS) LC_MS_Analysis->Ratio Signal Detection Concentration Accurate Concentration Ratio->Concentration Quantification

Caption: Relationship between analyte and deuterated internal standard.

Experimental Workflow for a Pharmacokinetic Study

cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Dosing Drug Administration (IV & PO) Sampling Blood Sample Collection Dosing->Sampling Plasma_Processing Plasma Separation Sampling->Plasma_Processing Sample_Spiking Spike Plasma with Deuterated IS Plasma_Processing->Sample_Spiking Sample_Preparation Protein Precipitation Sample_Spiking->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Processing Peak Integration & Ratio Calculation LC_MS_MS->Data_Processing Concentration_Time_Profile Concentration vs. Time Profile Generation Data_Processing->Concentration_Time_Profile PK_Parameters Calculation of PK Parameters (Cmax, AUC, t½) Concentration_Time_Profile->PK_Parameters Sample Biological Sample (Contains Analyte) Spike Add Known Amount of Deuterated IS Sample->Spike Mixture Analyte + Deuterated IS Mixture Spike->Mixture Extraction Extraction & Cleanup Mixture->Extraction LC_Separation LC Separation (Co-elution) Extraction->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Signal_Analyte Analyte Signal MS_Detection->Signal_Analyte Signal_IS IS Signal MS_Detection->Signal_IS Quantification Ratio Calculation & Quantification Signal_Analyte->Quantification Signal_IS->Quantification

References

Methodological & Application

Utilizing Trandolapril-d3 as an Internal Standard for Accurate Quantification of Trandolapril in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Trandolapril (B549266) is an angiotensin-converting enzyme (ACE) inhibitor prescribed for the treatment of hypertension, heart failure, and post-myocardial infarction management. Accurate and precise quantification of Trandolapril and its active metabolite, trandolaprilat (B1681354), in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Trandolapril-d3, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of Trandolapril in plasma samples.

Principle

This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of Trandolapril and its deuterated internal standard, this compound. Following extraction from the biological matrix, the analytes are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

  • Trandolapril reference standard

  • This compound internal standard

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents.

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (Triple Quadrupole) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

  • Data acquisition and processing software

Experimental Protocols

Standard and Internal Standard Stock Solution Preparation
  • Prepare a stock solution of Trandolapril at a concentration of 1 mg/mL in methanol.

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From these stock solutions, prepare working solutions of Trandolapril for calibration curve and quality control (QC) samples by serial dilution in a mixture of acetonitrile and water (50:50, v/v).

  • Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC Conditions:

    • Column: C18 (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to ensure separation of Trandolapril from matrix components. For example:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20-80% B

      • 2.5-3.0 min: 80% B

      • 3.0-3.1 min: 80-20% B

      • 3.1-4.0 min: 20% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Trandolapril: m/z 431.2 → 234.1 (Quantifier), m/z 431.2 → 98.1 (Qualifier)

      • This compound: m/z 434.2 → 237.1 (Quantifier)

      • (Note: These transitions should be optimized for the specific instrument used.)

    • Collision Energy (CE) and other MS parameters: Optimize for maximum signal intensity.

Data Presentation

The following tables summarize typical quantitative data for an LC-MS/MS method for Trandolapril using this compound as an internal standard. The data is compiled from various literature sources.[1][2]

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Trandolapril431.2234.1ESI+
This compound434.2237.1ESI+

Table 2: Method Validation Parameters

ParameterResult
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Precision (%RSD)
Intra-day< 10%
Inter-day< 12%
Accuracy (%Bias)
Intra-day± 10%
Inter-day± 12%
Recovery> 85%

Mandatory Visualizations

experimental_workflow Experimental Workflow for Trandolapril Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is pretreat Pre-treatment (Acidification) add_is->pretreat spe Solid Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution dry->reconstitute inject Injection into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Peak Integration detection->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Workflow for Trandolapril quantification.

raas_pathway Trandolapril Mechanism of Action: RAAS Inhibition angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i renin Renin renin->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ace Angiotensin-Converting Enzyme (ACE) ace->angiotensin_ii vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone trandolapril Trandolapril (Trandolaprilat) trandolapril->ace Inhibits blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure

Caption: Trandolapril's role in the RAAS pathway.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the quantification of Trandolapril in biological matrices. This approach is essential for reliable pharmacokinetic and other clinical and preclinical studies. The detailed protocol and validation parameters presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Note and Protocol for the Quantitative Analysis of Trandolapril in Human Plasma Using Trandolapril-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Trandolapril (B549266).

Introduction

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] Accurate and precise quantification of Trandolapril in plasma is crucial for pharmacokinetic, bioavailability, and bioequivalence studies. This application note provides a detailed protocol for the quantitative analysis of Trandolapril in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Trandolapril-d3, ensures high accuracy and reproducibility.

The method described herein involves the extraction of Trandolapril and this compound from plasma via solid-phase extraction (SPE), followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Trandolapril reference standard, this compound internal standard (IS).

  • Reagents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water; formic acid; ammonium (B1175870) formate. All reagents should be of the highest purity available.

  • Plasma: Drug-free human plasma, stored at -20°C or lower.

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent.

2. Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm) or equivalent.[3]

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trandolapril and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Trandolapril stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with the appropriate working standard solutions.

4. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 200 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL this compound) and vortex.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm).[3]

    • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B).[2][3]

    • Flow Rate: 0.8 mL/min.

    • Gradient: A suitable gradient to ensure separation of the analyte from endogenous plasma components. A typical gradient might start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Trandolapril: m/z 431.2 → 234.2

      • This compound: m/z 434.2 → 237.2

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

Table 1: LC-MS/MS Method Parameters

ParameterValue
Chromatography
ColumnWaters Symmetry C18, 150 x 4.6 mm, 3.5 µm[3]
Mobile Phase A0.1% Formic Acid in Water[2][3]
Mobile Phase BAcetonitrile[3]
Flow Rate0.8 mL/min
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
Ionization ModeESI Positive
MRM Transition (Trandolapril)431.2 → 234.2
MRM Transition (this compound)434.2 → 237.2
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature350°C

Table 2: Method Validation Summary

ParameterResult
Linearity
Calibration Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (%RSD)
Intra-day< 15%
Inter-day< 15%
Accuracy (%Bias)
Intra-day± 15%
Inter-day± 15%
Recovery
Trandolapril> 85%
This compound> 85%
Matrix Effect
Within acceptable limits
Stability
Freeze-Thaw (3 cycles)Stable
Short-Term (Room Temp, 24h)Stable
Long-Term (-20°C, 30 days)Stable

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation (C18) inject->lc ms Mass Spectrometric Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the quantitative analysis of Trandolapril in plasma.

logical_relationship cluster_method Analytical Method cluster_output Output Data analyte Trandolapril (Analyte) lcms LC-MS/MS System analyte->lcms Detection is This compound (Internal Standard) is->lcms Detection peak_area_analyte Peak Area of Analyte lcms->peak_area_analyte peak_area_is Peak Area of IS lcms->peak_area_is ratio Peak Area Ratio (Analyte/IS) peak_area_analyte->ratio peak_area_is->ratio concentration Concentration (from Calibration Curve) ratio->concentration

Caption: Logical relationship of the quantitative analysis process.

References

Application of Trandolapril-d3 in bioequivalence studies of Trandolapril.

Author: BenchChem Technical Support Team. Date: December 2025

Application of Trandolapril-d3 in Bioequivalence Studies of Trandolapril

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in bioequivalence studies of Trandolapril. The information is intended to guide researchers in developing and validating robust bioanalytical methods for pharmacokinetic assessments.

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat (B1681354), which is about eight times more potent in inhibiting ACE.[1][3][4] Bioequivalence studies are essential to ensure that a generic formulation of a drug delivers the same amount of active ingredient to the site of action at the same rate as the innovator drug. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and analysis, thus ensuring high accuracy and precision.

Pharmacokinetic Parameters of Trandolapril and Trandolaprilat

The pharmacokinetic profile of Trandolapril is characterized by its rapid absorption and conversion to trandolaprilat. Following oral administration, peak plasma concentrations of Trandolapril are typically observed within one hour, while peak levels of trandolaprilat are reached between 4 and 10 hours.[3][4] The elimination half-life is approximately 6 hours for Trandolapril and around 10 hours for trandolaprilat.[1][2]

ParameterTrandolaprilTrandolaprilatReference
Time to Peak (Tmax) ~1 hour4 - 10 hours[3][4]
Elimination Half-life (t½) ~6 hours~10 hours (effective half-life 16-24 hours)[1][2]
Protein Binding ~80%65% - 94% (concentration-dependent)[1][4]
Metabolism Hepatic hydrolysis to trandolaprilat-[1][5]
Excretion ~33% in urine (as metabolites), ~66% in fecesPrimarily renal[1]
Bioanalytical Method for Quantification in Human Plasma

The accurate quantification of Trandolapril and its active metabolite, trandolaprilat, in human plasma is crucial for bioequivalence studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach. The use of a deuterated internal standard like this compound ensures the reliability of the results by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for Trandolapril would follow a randomized, two-period, two-sequence, single-dose, crossover design under fasting conditions.[6]

  • Subjects: Healthy adult male and/or female volunteers.

  • Treatments:

    • Test Product: Generic Trandolapril formulation.

    • Reference Product: Innovator Trandolapril formulation (e.g., Mavik®).

  • Washout Period: A sufficient period to ensure complete elimination of the drug from the body, typically at least 5-7 times the half-life of the active metabolite (trandolaprilat).

  • Blood Sampling: Serial blood samples collected at predefined time points before and after drug administration to adequately characterize the pharmacokinetic profile.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on established methods for the extraction of Trandolapril and its metabolites from plasma.

Materials:

  • Human plasma samples (containing Trandolapril, Trandolaprilat, and this compound as internal standard).

  • SPE cartridges (e.g., Oasis HLB or equivalent).

  • Methanol (B129727).

  • Acetonitrile (B52724).

  • Formic acid.

  • Deionized water.

  • Centrifuge.

  • Evaporator (e.g., nitrogen evaporator).

Procedure:

  • Spiking: To a 0.5 mL aliquot of human plasma, add a known concentration of this compound working solution.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of a mixture of acetonitrile and methanol (e.g., 50:50 v/v).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of analytes from matrix components
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

The following table provides the likely MRM transitions for the analytes. The transitions for this compound are predicted based on the fragmentation of Trandolapril.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Trandolapril 431.2234.1
Trandolaprilat 403.2206.1
This compound (Internal Standard) 434.2237.1
Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[7][8][9][10][11] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

  • Linearity: Establishing a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Recovery: Assessing the efficiency of the extraction process.

  • Matrix Effect: Evaluating the influence of plasma components on the ionization of the analytes.

  • Stability: Assessing the stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualizations

Trandolapril Metabolism and Mechanism of Action

The following diagram illustrates the metabolic conversion of Trandolapril to its active form, Trandolaprilat, and its subsequent inhibition of the Angiotensin-Converting Enzyme (ACE).

Trandolapril_Metabolism_and_Action Trandolapril Trandolapril (Prodrug) Liver Liver (Esterase) Trandolapril->Liver Hydrolysis Trandolaprilat Trandolaprilat (Active Metabolite) Liver->Trandolaprilat ACE ACE Trandolaprilat->ACE Inhibition Angiotensin_I Angiotensin I Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to Bioequivalence_Workflow cluster_Clinical_Phase Clinical Phase cluster_Bioanalytical_Phase Bioanalytical Phase cluster_Data_Analysis Data Analysis Phase Subject_Screening Subject Screening & Recruitment Dosing Dosing (Test vs. Reference) Subject_Screening->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Preparation Plasma Sample Preparation (SPE with this compound) Blood_Sampling->Sample_Preparation LC_MSMS LC-MS/MS Analysis Sample_Preparation->LC_MSMS Quantification Quantification of Trandolapril & Trandolaprilat LC_MSMS->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Interval) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion Method_Validation_Logic cluster_Core_Parameters Core Validation Parameters cluster_Sample_Related_Parameters Sample Integrity Parameters BMV Bioanalytical Method Validation Selectivity Selectivity BMV->Selectivity Accuracy_Precision Accuracy & Precision BMV->Accuracy_Precision Linearity Linearity & Range BMV->Linearity LLOQ Lower Limit of Quantification BMV->LLOQ Recovery Extraction Recovery BMV->Recovery Matrix_Effect Matrix Effect BMV->Matrix_Effect Stability Analyte Stability BMV->Stability Reliable_Data Reliable Pharmacokinetic Data Selectivity->Reliable_Data Accuracy_Precision->Reliable_Data Linearity->Reliable_Data LLOQ->Reliable_Data Recovery->Reliable_Data Matrix_Effect->Reliable_Data Stability->Reliable_Data

References

Application Note: Solid-Phase Extraction for the Quantification of Trandolapril and Trandolapril-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trandolapril (B549266) is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. Accurate quantification of Trandolapril and its active metabolite, trandolaprilat (B1681354), in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Trandolapril-d3, is essential for correcting matrix effects and variability in extraction, ensuring high accuracy and precision of the analytical method. This application note details a robust solid-phase extraction (SPE) protocol for the simultaneous extraction of Trandolapril and this compound from plasma samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

Solid-phase extraction is a sample preparation technique that utilizes a solid sorbent to isolate analytes of interest from a complex mixture.[1] For the analysis of Trandolapril and its deuterated analog in plasma, a reversed-phase SPE mechanism is commonly employed. The non-polar nature of Trandolapril allows for its retention on a hydrophobic sorbent, while more polar matrix components, such as salts and proteins, are washed away. The retained analytes are then eluted with an organic solvent, resulting in a cleaner and more concentrated sample for subsequent LC-MS/MS analysis.

Analytical Performance

A validated LC-MS/MS method following solid-phase extraction has demonstrated high sensitivity and a wide dynamic range for the quantification of Trandolapril in human plasma.[2][3] The method is linear over a concentration range of 20–10,000 pg/mL for both Trandolapril and its active metabolite, trandolaprilat.[2][3] The lower limit of quantification (LOQ) for both compounds is 20 pg/mL in human plasma.[2][3] While specific data for this compound is not detailed in the cited literature, deuterated internal standards are designed to co-elute and exhibit similar extraction and ionization behavior to the parent drug, ensuring reliable quantification. Another study utilizing liquid-liquid extraction for Trandolapril and a D6-Trandolapril internal standard in rat plasma reported a linear concentration range of 10 pg/mL to 200 pg/mL for Trandolapril.[4]

Experimental Protocols

Materials and Reagents

  • Trandolapril and this compound analytical standards

  • Human plasma (or other relevant biological matrix)

  • SPE Cartridges: Reversed-phase (e.g., C18 or polymeric sorbents)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol and dilute to the desired working concentration.

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: To be optimized, typically a weak organic/aqueous mixture.

  • SPE Elution Solvent: To be optimized, typically a high percentage of organic solvent like methanol or acetonitrile.

Sample Pre-treatment

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the plasma samples to pellet any particulate matter.

  • Transfer a known aliquot (e.g., 500 µL) of the clear supernatant to a clean microcentrifuge tube.

  • Spike the plasma sample with the this compound internal standard working solution.

  • Vortex the sample briefly to mix.

  • Acidify the plasma sample (e.g., with formic acid) to a pH that ensures Trandolapril is in a non-ionized state, promoting retention on the reversed-phase sorbent.

Solid-Phase Extraction Protocol

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent. This step solvates the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water. This step prepares the sorbent for the aqueous sample.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a slow and steady flow rate to ensure optimal interaction between the analytes and the sorbent.

  • Washing: Wash the cartridge with 1 mL of an appropriate wash solvent to remove interfering substances. The composition of the wash solvent should be optimized to remove matrix components without eluting the analytes of interest.

  • Elution: Elute Trandolapril and this compound from the cartridge with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The final determination of Trandolapril and this compound concentrations is performed by LC-MS/MS. A reversed-phase C18 column is typically used for chromatographic separation.[4][5] Mass spectrometric detection is carried out in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[2]

Quantitative Data Summary

AnalyteMatrixExtraction MethodLinear RangeLOQReference
TrandolaprilHuman PlasmaSolid-Phase Extraction20–10,000 pg/mL20 pg/mL[2][3]
TrandolaprilatHuman PlasmaSolid-Phase Extraction20–10,000 pg/mL20 pg/mL[2][3]
TrandolaprilRat PlasmaLiquid-Liquid Extraction10–200 pg/mLNot Specified[4]

Diagrams

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample spike Spike with this compound plasma->spike acidify Acidify Sample spike->acidify load Load Sample acidify->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for SPE of Trandolapril and this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs trandolapril Trandolapril spe Solid-Phase Extraction trandolapril->spe trandolapril_d3 This compound (Internal Standard) trandolapril_d3->spe matrix Biological Matrix (e.g., Plasma) matrix->spe clean_extract Clean Extract spe->clean_extract quant_data Quantitative Data clean_extract->quant_data LC-MS/MS

Caption: Logical relationship of the analytical process.

References

Application Note: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) for the Simultaneous Quantification of Trandolapril and Trandolapril-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Trandolapril (B549266) is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as Trandolapril-d3, is often employed for accurate quantification of the drug in biological matrices. This application note provides a detailed protocol for the separation and quantification of Trandolapril and its deuterated analog, this compound, in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is sensitive, specific, and suitable for high-throughput analysis.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate Trandolapril and this compound from human plasma, ensuring a clean extract for HPLC-MS/MS analysis.[1]

  • Materials:

    • Human plasma samples

    • Trandolapril and this compound reference standards

    • Internal Standard (IS) working solution (e.g., Ledipasvir or Ramipril)[1]

    • SPE cartridges (e.g., Phenomenex Strata-X or Waters Oasis HLB)

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium formate (B1220265)

    • Formic acid

    • Deionized water

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Procedure:

    • Thaw plasma samples at room temperature.

    • Spike 200 µL of each plasma sample with the internal standard (this compound). For calibration standards and quality control samples, spike with the appropriate concentrations of Trandolapril.

    • Pre-condition the SPE cartridges by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the plasma samples onto the SPE cartridges.

    • Wash the cartridges with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase.

    • Vortex the samples and transfer to HPLC vials for analysis.

2. HPLC-MS/MS Analysis

The chromatographic separation is achieved on a reversed-phase column, followed by detection using a tandem mass spectrometer.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions: The following table summarizes the HPLC conditions for the separation of Trandolapril and this compound.

    ParameterCondition
    Column Waters Symmetry C18 (5 µm, 150 mm x 4.6 mm) or equivalent
    Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
    Mobile Phase B Acetonitrile with 0.1% formic acid
    Gradient Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B
    Flow Rate 1.0 mL/min[2]
    Injection Volume 10 µL
    Column Temperature 35°C[3][4]
    Run Time 5 minutes
  • Mass Spectrometer Conditions: The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for the detection of Trandolapril and this compound.

    ParameterCondition
    Ionization Mode Electrospray Ionization (ESI), Positive
    Ion Source Temperature 500°C
    Ion Spray Voltage 5500 V
    Curtain Gas 30 psi
    Collision Gas Nitrogen
    MRM Transitions See Table below

    MRM Transitions for Trandolapril and this compound

    CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
    Trandolapril 431.2234.120025
    This compound 434.2237.120025

Data Presentation

The method was validated for linearity, precision, and accuracy. The calibration curve for Trandolapril was linear over the concentration range of 5-1500 ng/mL in human plasma.

Method Validation Summary

ParameterResult
Linearity Range 5-1500 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Lower Limit of Quantification (LLOQ) 5 ng/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with this compound (IS) plasma->spike spe Solid-Phase Extraction (SPE) spike->spe evap Evaporation to Dryness spe->evap recon Reconstitution in Mobile Phase evap->recon hplc HPLC Separation (Reversed-Phase C18) recon->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Trandolapril calibration->quantification

Caption: Experimental workflow for the quantification of Trandolapril.

Conclusion

The described HPLC-MS/MS method provides a reliable and robust protocol for the simultaneous quantification of Trandolapril and its deuterated internal standard, this compound, in human plasma. The sample preparation using solid-phase extraction is effective in removing matrix interferences, and the chromatographic conditions ensure adequate separation. The use of tandem mass spectrometry with multiple reaction monitoring offers high selectivity and sensitivity, making this method suitable for pharmacokinetic studies and routine drug analysis in a research or clinical setting.

References

Application Notes and Protocols: Trandolapril-d3 in the Study of Trandolapril Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trandolapril (B549266) is an ethyl ester prodrug of the angiotensin-converting enzyme (ACE) inhibitor, trandolaprilat (B1681354). The conversion of trandolapril to its pharmacologically active diacid metabolite, trandolaprilat, is a critical step in its therapeutic action. This biotransformation is primarily mediated by carboxylesterase 1 (CES1) in the liver.[1][2][3] Understanding the kinetics and potential variability of this metabolic process is crucial for drug development, clinical pharmacology, and personalized medicine. Trandolapril-d3, a stable isotope-labeled form of trandolapril, serves as an ideal internal standard for the accurate quantification of trandolapril and its metabolite, trandolaprilat, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for utilizing this compound in such studies.

Metabolic Pathway of Trandolapril

Trandolapril undergoes hydrolysis of its ethyl ester group to form the active metabolite, trandolaprilat. This reaction is catalyzed by CES1, which is highly expressed in the liver.[2][3]

Trandolapril Trandolapril (Prodrug) Trandolaprilat Trandolaprilat (Active Metabolite) Trandolapril->Trandolaprilat Hydrolysis CES1 Carboxylesterase 1 (CES1) (Liver) CES1->Trandolaprilat

Metabolic conversion of Trandolapril to Trandolaprilat.

Application: In Vitro Metabolism of Trandolapril in Human Liver Microsomes

This protocol describes an in vitro experiment to determine the kinetic parameters of trandolapril metabolism in human liver microsomes (HLM). This compound is used as an internal standard for the accurate quantification of the formed trandolaprilat.

Experimental Workflow

cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C (Various time points) HLM->Incubate Trandolapril Trandolapril Stock Solution Trandolapril->Incubate Buffer Phosphate (B84403) Buffer Buffer->Incubate NADPH NADPH Solution NADPH->Incubate Quench Add Acetonitrile (B52724) (+ this compound IS) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Workflow for in vitro Trandolapril metabolism study.

Protocol:

  • Prepare Reagents:

    • Trandolapril stock solution (e.g., 10 mM in DMSO).

    • This compound internal standard (IS) stock solution (e.g., 1 mM in DMSO), followed by dilution to a working concentration (e.g., 100 ng/mL in acetonitrile).

    • Pooled human liver microsomes (HLM) (e.g., from a commercial supplier).

    • 0.1 M Phosphate buffer (pH 7.4).

    • NADPH regenerating system or NADPH stock solution.

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration typically 0.5-1 mg/mL), and trandolapril (at various concentrations, e.g., 1-1000 µM, to determine kinetics).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a volume of ice-cold acetonitrile containing the this compound internal standard.

    • Vortex the samples to precipitate proteins.

    • Centrifuge the samples (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of trandolapril and trandolaprilat.

Quantitative Data from In Vitro Metabolism Studies

The following table summarizes kinetic parameters for the hydrolysis of trandolapril to trandolaprilat by wild-type human CES1.

Enzyme SourceSubstrateVmax (nmol/min/mg protein)Km (µM)Reference
Wild-Type CES1Trandolapril103.6 ± 2.2639.9 ± 32.9[2][3]

Application: Pharmacokinetic Studies in Human Plasma

This protocol outlines the use of this compound as an internal standard for the quantification of trandolapril and trandolaprilat in human plasma samples obtained from pharmacokinetic studies.

Protocol:

  • Sample Collection and Storage:

    • Collect blood samples at predetermined time points after drug administration into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To a plasma sample (e.g., 100 µL), add the this compound internal standard solution.

    • Perform a solid-phase extraction to remove plasma proteins and interferences. A variety of SPE cartridges can be used.

    • Wash the SPE cartridge to remove impurities.

    • Elute the analytes (trandolapril, trandolaprilat, and this compound) with an appropriate organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the analytes using a suitable C18 reversed-phase column with a gradient or isocratic mobile phase.

    • Detect and quantify the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

LC-MS/MS Parameters for Quantification

The following table provides example parameters for an LC-MS/MS method for the analysis of trandolapril and trandolaprilat. This compound would have a precursor ion with a +3 Da shift from trandolapril, and its product ion would be monitored accordingly.

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityReference
Trandolapril429.0168.0Negative[4]
Trandolaprilat401.0168.0Negative[4]

Method Validation Parameters

A validated LC-MS/MS method for the quantification of trandolapril and trandolaprilat in human plasma would typically have the following characteristics:

ParameterTrandolaprilTrandolaprilatReference
Linear Dynamic Range20 - 10,000 pg/mL20 - 10,000 pg/mL[4][5]
Lower Limit of Quantification (LLOQ)20 pg/mL20 pg/mL[4][5]
Precision (RSD%)< 15%< 15%[4][5]
Accuracy (% Bias)± 15%± 15%[4][5]

The use of this compound as an internal standard is essential for the robust and accurate quantification of trandolapril and its active metabolite, trandolaprilat, in both in vitro and in vivo studies. The detailed protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively study the metabolism and pharmacokinetics of trandolapril. These methods are crucial for understanding the drug's disposition and for the development of safe and effective dosing regimens.

References

Application Notes and Protocols for Incorporating Trandolapril-d3 in Automated High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trandolapril (B549266) is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat (B1681354), which is approximately eight times more active in inhibiting ACE.[3][4] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][5] Inhibition of ACE leads to vasodilation and a reduction in blood pressure. High-throughput screening (HTS) assays are essential for the discovery of novel ACE inhibitors. This document provides detailed application notes and protocols for incorporating Trandolapril-d3, a deuterated analog of Trandolapril, into automated HTS workflows for the identification and characterization of new ACE inhibitors.

This compound serves as an ideal internal standard in mass spectrometry-based assays for the accurate quantification of Trandolapril and its active metabolite, trandolaprilat.[6] While not directly used in primary colorimetric or fluorometric screening, its application is critical in secondary assays for hit confirmation, potency determination, and pharmacokinetic studies, ensuring data accuracy and reliability.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE inhibitors, such as Trandolapril, exert their effects by interrupting this pathway.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Trandolaprilat.

Data Presentation: Trandolapril and Trandolaprilat Activity

The following table summarizes the ACE inhibitory activity of Trandolapril and its active metabolite, Trandolaprilat, from various studies.

CompoundAssay TypeSpeciesIC50Potency vs. EnalaprilReference
Trandolapril In vivo (Ang I pressor response)Rat13.1 µg/kg (i.v.)2.3-10 fold more potent[7]
In vivo (Ang I pressor response)Dog21.1 µg/kg (i.v.)-[7]
Ex vivo (serum ACE inhibition)RatDose-dependent~30 fold more potent[8]
Trandolaprilat In vitro----
Enalapril In vivo (Ang I pressor response)Rat--[7]
Ex vivo (serum ACE inhibition)Rat--[8]

Experimental Protocols

Primary High-Throughput Screening (HTS) of ACE Inhibitors (Colorimetric Assay)

This protocol is adapted for automated HTS to identify potential ACE inhibitors from a compound library.

Principle: This assay measures the amount of hippuric acid (HA) produced from the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE. The reaction is stopped, and the HA is derivatized to produce a yellow-colored product, with the absorbance being inversely proportional to ACE inhibition.[9][10]

Materials:

Automated HTS Workflow:

HTS_Workflow_Colorimetric cluster_Preparation Plate Preparation cluster_Reaction Enzymatic Reaction cluster_Detection Detection cluster_Analysis Data Analysis Compound_Dispensing Dispense Test Compounds & Controls (e.g., Captopril) into 384-well plate ACE_Addition Add ACE Solution to all wells Compound_Dispensing->ACE_Addition Pre_incubation Pre-incubate plate ACE_Addition->Pre_incubation Substrate_Addition Add HHL Substrate to initiate reaction Pre_incubation->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Stop_Reaction Stop reaction with 1M HCl Incubation->Stop_Reaction Derivatization Add Pyridine and Benzene Sulfonyl Chloride Stop_Reaction->Derivatization Color_Development Incubate for color development Derivatization->Color_Development Read_Absorbance Read Absorbance at 410 nm Color_Development->Read_Absorbance Calculate_Inhibition Calculate % Inhibition and identify hits Read_Absorbance->Calculate_Inhibition

Caption: Automated workflow for colorimetric HTS of ACE inhibitors.

Detailed Protocol:

  • Compound Plating: Using an automated liquid handler, dispense 1 µL of test compounds, positive control (e.g., Captopril), and negative control (DMSO) into a 384-well plate.

  • Enzyme Addition: Add 20 µL of ACE solution in borate buffer to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 20 µL of HHL substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Reaction Termination: Add 50 µL of 1M HCl to each well to stop the reaction.

  • Derivatization: Add 100 µL of a pyridine and benzene sulfonyl chloride mixture to each well.

  • Color Development: Incubate for 10 minutes at room temperature.

  • Data Acquisition: Read the absorbance at 410 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of ACE inhibition for each compound.

Secondary Assay: Hit Confirmation and Potency Determination using LC-MS/MS with this compound

This protocol describes a secondary assay for confirming the activity of hits from the primary screen and determining their potency (IC50) using a more sensitive and specific LC-MS/MS method. This compound is used as an internal standard to ensure accurate quantification.

Principle: The ACE enzymatic reaction is performed in the presence of varying concentrations of the hit compound. The reaction is quenched, and the amount of product formed is quantified by LC-MS/MS. This compound is added after the reaction is stopped to normalize for variations in sample processing and instrument response.

Materials:

  • ACE, HHL substrate, and appropriate buffers

  • Hit compounds from primary screen

  • This compound (Internal Standard)

  • Acetonitrile (B52724) with 0.1% formic acid (quenching solution)

  • LC-MS/MS system

Workflow for Secondary Assay:

Secondary_Assay_Workflow cluster_Assay Enzymatic Assay cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Final Final Result Serial_Dilution Prepare serial dilutions of hit compounds Reaction_Setup Set up ACE reaction with diluted compounds Serial_Dilution->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quench_Reaction Quench reaction with Acetonitrile Incubation->Quench_Reaction Add_IS Add this compound (Internal Standard) Quench_Reaction->Add_IS Centrifuge Centrifuge to pellet precipitated protein Add_IS->Centrifuge Transfer_Supernatant Transfer supernatant to analysis plate Centrifuge->Transfer_Supernatant LC_Separation Liquid Chromatography Separation Transfer_Supernatant->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Processing Process data and quantify product MS_Detection->Data_Processing IC50_Determination Determine IC50 values Data_Processing->IC50_Determination

Caption: Workflow for secondary hit confirmation and IC50 determination using LC-MS/MS with this compound.

Detailed Protocol:

  • Compound Dilution: Prepare a serial dilution of the hit compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add ACE enzyme and the diluted hit compounds. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add HHL substrate to start the reaction.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Quenching and Internal Standard Addition: Stop the reaction by adding ice-cold acetonitrile containing a known concentration of this compound.

  • Protein Precipitation: Vortex the plate and centrifuge to pellet the precipitated proteins.

  • Sample Transfer: Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Inject the samples onto an LC-MS/MS system. Use Multiple Reaction Monitoring (MRM) to detect and quantify the product of the enzymatic reaction and this compound.

  • Data Analysis: Calculate the ratio of the peak area of the product to the peak area of this compound. Plot this ratio against the concentration of the hit compound to determine the IC50 value.

Conclusion

The incorporation of this compound into the HTS workflow provides a robust method for the discovery and characterization of novel ACE inhibitors. The primary colorimetric or fluorometric HTS allows for the rapid screening of large compound libraries, while the secondary LC-MS/MS assay with a deuterated internal standard ensures accurate and reliable hit confirmation and potency determination. This integrated approach enhances the efficiency and quality of the early drug discovery process for new antihypertensive agents.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Analysis of Trandolapril-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Trandolapril and its deuterated internal standard, Trandolapril-d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor peak shape and resolution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound?

Poor peak shape in HPLC analysis of this compound can stem from several factors, broadly categorized as chemical interactions, chromatographic conditions, and system issues.

  • Peak Tailing: This is often observed for basic compounds like Trandolapril and is characterized by an asymmetric peak with a trailing edge.[1] Common causes include:

    • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the basic amine groups of Trandolapril, leading to peak tailing.[1][2]

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of Trandolapril, the compound can exist in both ionized and non-ionized forms, resulting in poor peak shape.[3]

    • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.[2]

    • Metal Contamination: Trace metals in the sample, mobile phase, or from system components can chelate with the analyte, causing tailing.

  • Peak Fronting: This is characterized by a leading edge that is less steep than the trailing edge. The most common causes are:

    • Sample Overload: Injecting too much sample can saturate the column, leading to fronting.[4]

    • Column Collapse: A physical collapse of the column bed can create a void at the column inlet, resulting in distorted peak shapes.[5] This can be caused by sudden pressure changes or operating the column outside its recommended pH and temperature ranges.

  • Broad Peaks: Broad peaks can significantly reduce resolution and sensitivity. Potential causes include:

    • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening.[1][4]

    • Low Mobile Phase Elution Strength: If the mobile phase is too weak, the analyte will have a long retention time and broader peaks.[4]

    • Column Degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency and broader peaks.[6]

Q2: My resolution between Trandolapril and this compound is poor. How can I improve it?

Poor resolution between an analyte and its deuterated internal standard can be challenging. Here are several strategies to improve it:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) can alter selectivity (α) and improve resolution.[7]

    • pH Adjustment: Fine-tuning the mobile phase pH can influence the ionization state of Trandolapril and affect its retention relative to the internal standard.[8]

    • Additive Concentration: Adjusting the concentration of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.

  • Adjust Chromatographic Conditions:

    • Temperature: Increasing the column temperature can improve efficiency (N) and may alter selectivity, potentially improving resolution.[7]

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.[9]

    • Gradient Slope: For gradient methods, a shallower gradient can increase the separation between closely eluting peaks.[9]

  • Evaluate the Column:

    • Stationary Phase: Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can provide different selectivity.[8]

    • Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) will increase efficiency and resolution.[8]

    • Column Length: A longer column provides more theoretical plates and can improve resolution.[8]

Q3: I'm observing a shift in retention time for this compound relative to Trandolapril. What could be the cause?

A chromatographic shift between a deuterated internal standard and the analyte, though ideally they should co-elute, can occur. This is often referred to as the "isotope effect."

  • Deuterium's Influence: The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, including its hydrophobicity. In reversed-phase HPLC, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.

  • Troubleshooting Steps: While minor shifts are sometimes unavoidable, significant or inconsistent shifts can be problematic. The strategies for improving resolution mentioned in Q2 can also help to minimize the chromatographic shift. Additionally, ensure the mobile phase is prepared consistently and the system is well-equilibrated.[10]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Step 1: Initial Assessment

  • Observe the chromatogram: Is the tailing occurring for only the this compound peak or for all peaks? If it's specific to this compound, it's likely a chemical interaction issue. If all peaks are tailing, it could be a system or column problem.

Step 2: Chemical and Method-Related Solutions

  • Adjust Mobile Phase pH: Trandolapril is a basic compound. Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or TFA) will ensure it is fully protonated, minimizing secondary interactions with silanols.[3]

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface. A concentration of 10-25 mM is typically recommended for reversed-phase chromatography.[5]

  • Use a "High Purity" Silica (B1680970) Column: Modern columns are manufactured with high-purity silica and are well-endcapped to minimize residual silanol activity.

  • Consider a Different Stationary Phase: A column with a polar-embedded phase can provide shielding of the silica surface and improve peak shape for basic compounds.[1]

Step 3: System and Column Health

  • Flush the Column: If contamination is suspected, flush the column with a series of strong solvents.

  • Check for Voids: A sudden shock or operating at high pH can cause a void at the column inlet. Reversing and flushing the column might sometimes resolve this, but often the column needs to be replaced.[5]

  • Inspect for Blockages: A partially blocked frit can distort the flow path and cause peak tailing. Backflushing the column or replacing the frit may be necessary.[5]

Guide 2: Improving Resolution Between Trandolapril and this compound

This guide outlines a logical workflow for enhancing the resolution between the analyte and its internal standard.

G Workflow for Improving Resolution A Poor Resolution Observed (Rs < 1.5) B Optimize Mobile Phase A->B C Adjust Organic Modifier (e.g., ACN vs. MeOH) B->C D Fine-tune pH B->D E Modify Gradient Slope (if applicable) B->E F Adjust Chromatographic Parameters C->F If no improvement M Resolution Acceptable (Rs >= 1.5) C->M Resolution Improved D->F If no improvement D->M Resolution Improved E->F If no improvement E->M Resolution Improved G Decrease Flow Rate F->G H Increase Temperature F->H I Evaluate Column G->I If no improvement G->M Resolution Improved H->I If no improvement H->M Resolution Improved J Switch Stationary Phase (e.g., C18 to Phenyl) I->J K Use Smaller Particle Size Column I->K L Increase Column Length I->L J->M Resolution Improved K->M Resolution Improved L->M Resolution Improved G Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape Observed CheckAllPeaks Affects all peaks? Start->CheckAllPeaks YesAllPeaks Yes CheckAllPeaks->YesAllPeaks NoSpecificPeaks No, only specific peaks CheckAllPeaks->NoSpecificPeaks SystemIssue Suspect System/Column Issue YesAllPeaks->SystemIssue ChemIssue Suspect Chemical Interaction NoSpecificPeaks->ChemIssue CheckFrit Check for blocked frit SystemIssue->CheckFrit OptimizeMethod Optimize Method Parameters ChemIssue->OptimizeMethod CheckVoid Check for column void CheckFrit->CheckVoid CheckTubing Check extra-column volume CheckVoid->CheckTubing Resolution Problem Resolved? CheckTubing->Resolution AdjustpH Adjust mobile phase pH OptimizeMethod->AdjustpH ChangeSolvent Change organic solvent AdjustpH->ChangeSolvent ChangeColumn Consider different column chemistry ChangeSolvent->ChangeColumn ChangeColumn->Resolution

References

How to resolve isotopic interference between Trandolapril and Trandolapril-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving potential isotopic interference between Trandolapril and its deuterated internal standard, Trandolapril-d3, during bioanalytical method development and sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Trandolapril and this compound analysis?

A1: Isotopic interference occurs when the mass spectral signal of the analyte (Trandolapril) overlaps with the signal of its deuterated internal standard (this compound). This can lead to inaccurate quantification of the analyte. The primary causes are:

  • Natural Isotope Abundance: Trandolapril contains 24 carbon atoms. The natural abundance of the ¹³C isotope means there is a statistical probability of Trandolapril molecules containing one or more ¹³C atoms. The M+3 isotopic peak of Trandolapril can have a similar mass-to-charge ratio (m/z) as the primary peak of this compound, causing an overlap.

  • Isotopic Purity of the Internal Standard: The synthesis of this compound may not be 100% complete, resulting in the presence of some unlabeled Trandolapril (d0) in the internal standard material. This unlabeled Trandolapril will contribute to the analyte signal, causing a positive bias, especially at the lower limit of quantification (LLOQ).

Q2: How can I determine if I have an isotopic interference issue?

A2: Several signs can indicate isotopic interference:

  • Non-linear calibration curve: The calibration curve may show a positive deviation from linearity, particularly at lower concentrations.

  • Inaccurate quality control (QC) samples: Low concentration QC samples may show a positive bias.

  • Presence of a Trandolapril peak in blank samples spiked only with this compound: This directly indicates the presence of unlabeled Trandolapril in your internal standard.

Q3: What are the primary strategies to resolve isotopic interference between Trandolapril and this compound?

A3: The main approaches to mitigate this interference are:

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve baseline separation between Trandolapril and this compound.

  • Mass Spectrometry Parameter Optimization: Selecting appropriate precursor and product ion transitions (MRM transitions) to minimize overlap.

  • Use of a Higher Deuterated Standard: If available, using an internal standard with a higher degree of deuteration (e.g., Trandolapril-d5 or d7) will increase the mass difference and reduce the likelihood of interference.

  • Correction for Isotopic Contribution: Mathematically correcting for the contribution of the internal standard to the analyte signal.

Troubleshooting Guides

Issue 1: Poor Linearity and Inaccurate Low QC Samples

Possible Cause: Contribution of unlabeled Trandolapril from the this compound internal standard to the analyte signal.

Troubleshooting Steps:

  • Assess the Purity of the Internal Standard:

    • Prepare a high-concentration solution of the this compound internal standard in a clean matrix (e.g., blank plasma or mobile phase).

    • Acquire data using the MRM transition for unlabeled Trandolapril.

    • The presence of a peak at the retention time of Trandolapril confirms the presence of the d0 impurity.

  • Optimize Chromatographic Separation:

    • Even a small difference in retention time between Trandolapril and this compound can aid in resolving the interference.

    • Modify the mobile phase gradient, flow rate, or column temperature.

    • Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit subtle differences in physicochemical properties.

  • Select Discriminating MRM Transitions:

    • Perform a full scan and product ion scan for both Trandolapril and this compound to identify unique fragment ions.

    • Choose MRM transitions that are specific to each compound and have minimal crossover.

Quantitative Data Summary
CompoundMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)Potential Interfering Ion from Trandolapril
TrandolaprilC₂₄H₃₄N₂O₅430.2468431.2541-
This compoundC₂₄H₃₁D₃N₂O₅433.2651434.2724M+3 peak

Experimental Protocols

LC-MS/MS Method for the Analysis of Trandolapril

This protocol provides a general starting point and may require optimization for your specific instrumentation and experimental conditions.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and transfer to an autosampler vial.

2. Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Trandolapril: 431.3 > 234.2

    • This compound: 434.3 > 237.2

  • Ion Source Temperature: 500°C

  • Collision Energy: Optimize for your specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Loop plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Processing ms->data check Interference Detected? data->check optimize_lc Optimize LC check->optimize_lc Yes report Report Results check->report No optimize_lc->lc optimize_ms Optimize MS optimize_lc->optimize_ms optimize_ms->ms

Caption: Experimental workflow for Trandolapril analysis with a troubleshooting loop for isotopic interference.

logical_relationship cluster_causes Root Causes cluster_solutions Resolution Strategies interference Isotopic Interference solution1 Chromatographic Separation interference->solution1 solution2 MRM Optimization interference->solution2 solution3 Higher Deuteration IS interference->solution3 solution4 Data Correction interference->solution4 cause1 Natural Isotope Abundance (Trandolapril M+3) cause1->interference cause2 Internal Standard Impurity (Unlabeled Trandolapril) cause2->interference

Caption: Logical relationship between the causes and solutions for isotopic interference.

Investigating the stability of Trandolapril-d3 in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Trandolapril-d3 as an internal standard in bioanalytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in processed samples and within the autosampler, along with troubleshooting common issues encountered during sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in processed biological samples?

A1: The main stability concerns for this compound, like its non-deuterated counterpart Trandolapril, in processed biological samples (e.g., plasma or serum extracts) are hydrolysis and temperature-related degradation. Trandolapril is an ester prodrug and is susceptible to hydrolysis to its active metabolite, Trandolaprilat.[1] The stability can be influenced by the pH of the reconstitution solvent, storage temperature, and the duration of storage before analysis.

Q2: How can I minimize the degradation of this compound in my processed samples?

A2: To minimize degradation, processed samples should be maintained at a low temperature (e.g., 2-8°C) in the autosampler and for short-term storage. For longer-term storage, freezing at -20°C or -70°C is recommended. The pH of the final extract should ideally be neutral to slightly acidic to reduce the rate of hydrolysis. It is crucial to perform stability studies to determine the acceptable storage duration under your specific experimental conditions.

Q3: My this compound peak area is inconsistent across my analytical run. What could be the cause?

A3: Inconsistent peak area for a deuterated internal standard can stem from several factors:

  • Degradation: The internal standard may be degrading in the autosampler over the course of the run.

  • Matrix Effects: Differential matrix effects between samples can cause variability in ionization efficiency.

  • Inconsistent Sample Preparation: Variability in the extraction and reconstitution steps can lead to inconsistent final concentrations.

  • Instrumental Issues: Fluctuations in the mass spectrometer's performance or injector imprecision can also be a cause.

Q4: I am observing a small peak at the retention time of Trandolapril in my blank samples spiked only with this compound. What does this indicate?

A4: This could indicate the presence of unlabeled Trandolapril as an impurity in your this compound standard. It is essential to check the certificate of analysis for your internal standard to confirm its isotopic purity. Another possibility, though less common for stable labels like -d3, is in-source fragmentation or back-exchange of the deuterium (B1214612) atoms, which can be investigated through careful experimental design.

Troubleshooting Guides

Issue 1: Declining Internal Standard (IS) Response Over an Analytical Run
Potential Cause Troubleshooting Steps
Autosampler Instability: this compound may be degrading in the autosampler due to elevated temperature or prolonged residence time.1. Maintain Low Temperature: Ensure the autosampler is set to a low temperature (e.g., 4°C). 2. Limit Run Time: If possible, shorten the analytical run time or process samples in smaller batches. 3. Perform Autosampler Stability Test: Analyze QC samples stored in the autosampler at the beginning, middle, and end of a run to assess stability.
Adsorption: The analyte or IS may be adsorbing to the surfaces of vials, caps, or the injection system.1. Use Deactivated Vials: Employ silanized or polymer-based vials to minimize adsorption. 2. Modify Reconstitution Solvent: Add a small percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) to the aqueous reconstitution solvent to reduce adsorption.
Evaporation: Evaporation of the sample solvent from vials can lead to an apparent increase in concentration, but if the IS degrades, a decrease in response will be observed.1. Use Appropriate Vial Caps: Ensure vials are securely capped with high-quality septa to prevent evaporation. 2. Check Autosampler Seals: Verify that the autosampler's vial seals are functioning correctly.
Issue 2: High Variability in IS Response Between Samples
Potential Cause Troubleshooting Steps
Differential Matrix Effects: Components in the biological matrix of different samples can enhance or suppress the ionization of this compound to varying degrees.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. 2. Modify Chromatography: Optimize the chromatographic method to separate this compound from co-eluting matrix components. 3. Evaluate Matrix Factor: Conduct experiments to assess the matrix effect in different lots of the biological matrix.
Inconsistent Extraction Recovery: The efficiency of the sample extraction process may vary between samples.1. Standardize Extraction Procedure: Ensure the extraction protocol is followed precisely for all samples, including consistent vortexing times and solvent volumes. 2. Optimize Extraction Method: Re-evaluate and optimize the pH, solvent choice, and phase separation steps of your extraction method.
Pipetting Inaccuracy: Inaccurate pipetting of the internal standard solution can lead to variability.1. Calibrate Pipettes: Regularly calibrate all pipettes used for sample and standard preparation. 2. Use Appropriate Pipetting Techniques: Employ proper pipetting techniques to ensure accurate and precise liquid handling.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Processed Samples

This protocol outlines a typical experiment to determine the bench-top and autosampler stability of this compound in a processed biological matrix.

  • Sample Preparation:

    • Prepare at least three replicates of low and high concentration Quality Control (QC) samples by spiking a blank biological matrix with known amounts of Trandolapril and a fixed concentration of this compound.

    • Process these QC samples using your validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Reconstitute the final extracts in the appropriate solvent.

  • Time Point Zero (T=0) Analysis:

    • Immediately after preparation, analyze one set of the low and high QC samples to establish the initial peak area ratio of Trandolapril to this compound.

  • Stability Assessment:

    • Bench-Top Stability: Store another set of the processed QC samples at room temperature (bench-top).

    • Autosampler Stability: Place a third set of the processed QC samples in the autosampler under the same conditions as your study samples (e.g., 4°C).

    • Analyze the stored samples at predetermined time intervals (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • Calculate the mean peak area ratio and the concentration of Trandolapril for each time point.

    • Compare the results to the T=0 samples. The stability is acceptable if the mean concentration at each time point is within ±15% of the nominal concentration.

Data Presentation: Stability Assessment of this compound

Table 1: Bench-Top Stability of Trandolapril in Processed Plasma Samples

Time (hours)Low QC (Nominal Conc: X ng/mL) Mean Measured Conc. (ng/mL)% BiasHigh QC (Nominal Conc: Y ng/mL) Mean Measured Conc. (ng/mL)% Bias
0X'0Y'0
4............
8............
12............
24............

Table 2: Autosampler Stability of Trandolapril in Processed Plasma Samples (at 4°C)

Time (hours)Low QC (Nominal Conc: X ng/mL) Mean Measured Conc. (ng/mL)% BiasHigh QC (Nominal Conc: Y ng/mL) Mean Measured Conc. (ng/mL)% Bias
0X'0Y'0
4............
8............
12............
24............

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution Autosampler Autosampler (e.g., 4°C) Reconstitution->Autosampler LC_Column LC Separation Autosampler->LC_Column MS_Detection MS/MS Detection LC_Column->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Bioanalytical workflow for Trandolapril using this compound internal standard.

troubleshooting_logic Start Inconsistent IS Signal Check_Stability IS Signal Decreasing Over Time? Start->Check_Stability Check_Variability High Variability Between Samples? Start->Check_Variability Autosampler_Issue Potential Autosampler Instability Check_Stability->Autosampler_Issue Yes No_Obvious_Trend Investigate Other Causes (e.g., Instrument, Pipetting) Check_Stability->No_Obvious_Trend No Matrix_Effect_Issue Potential Differential Matrix Effects Check_Variability->Matrix_Effect_Issue Yes Extraction_Issue Potential Inconsistent Extraction Recovery Check_Variability->Extraction_Issue Consider Next Matrix_Effect_Issue->Extraction_Issue Extraction_Issue->No_Obvious_Trend

Caption: Troubleshooting logic for inconsistent this compound internal standard signals.

References

How to correct for deuterium isotope effects on retention time in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and correcting for deuterium (B1214612) isotope effects on retention time in chromatography. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you manage this phenomenon in your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard eluting at a different retention time than its non-deuterated analyte?

This phenomenon is known as the chromatographic isotope effect (CIE). In most cases, particularly in reversed-phase liquid chromatography (RPLC), deuterated compounds elute slightly earlier than their non-deuterated (protiated) counterparts.[1][2] This is often referred to as an "inverse isotope effect."[1][2]

The underlying cause of this effect lies in the subtle differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2] These differences result in weaker intermolecular interactions (van der Waals and hydrophobic forces) with the non-polar stationary phase, causing the deuterated compound to elute faster.[1]

The magnitude of this retention time shift is influenced by several factors:

  • Number of deuterium atoms: A larger number of deuterium atoms in a molecule generally leads to a more significant retention time shift.[3][4]

  • Position of deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and how it interacts with the stationary phase.[1][3][5] Substitution on aliphatic groups often has a more pronounced effect than on aromatic rings.[1]

  • Molecular structure: The inherent properties of the analyte itself play a crucial role in the extent of the isotope effect.[3]

In contrast, with polar stationary phases (normal-phase chromatography), a "normal isotope effect" can sometimes be observed, where the deuterated compound is retained longer.[1][6]

Q2: My deuterated internal standard and analyte used to co-elute, but now I'm observing a separation. What could be the cause?

If you suddenly observe a shift in the relative retention time of your deuterated internal standard and analyte, it is likely due to a change in your chromatographic system rather than a change in the inherent isotope effect.[3] Potential causes include:

  • Column Aging: Over time, the stationary phase of a chromatography column can degrade, leading to changes in selectivity and retention characteristics.

  • Mobile Phase Composition: Inaccuracies in mobile phase preparation can significantly impact retention times. Even small variations in the organic-to-aqueous ratio or pH can alter the elution profile.

  • Column Temperature: Fluctuations in column temperature affect the viscosity of the mobile phase and the kinetics of the analyte-stationary phase interactions.[3] An increase in temperature generally leads to shorter retention times.[3]

  • System Contamination: Contaminants in the mobile phase or from previous injections can accumulate on the column, altering its chemistry and affecting separation.

Q3: How can I correct for or minimize the deuterium isotope effect on retention time?

While the deuterium isotope effect is an intrinsic molecular property, several strategies can be employed to manage or minimize the resulting retention time difference:

  • Chromatographic Optimization:

    • Mobile Phase Modification: Adjusting the mobile phase composition, such as the organic modifier, pH, or additives, can sometimes reduce the separation between isotopologues.

    • Temperature Adjustment: Lowering the column temperature can increase retention and may reduce the observed separation.

    • Flow Rate Reduction: A slower flow rate increases the interaction time with the stationary phase, which can sometimes improve resolution but may also be manipulated to minimize the apparent shift.

  • Alternative Isotope Labeling: The most effective way to avoid the chromatographic isotope effect is to use internal standards labeled with heavier isotopes like 13C or 15N, which do not typically exhibit a significant retention time shift relative to the unlabeled analyte.[7][8]

  • Use of Alternative Chromatographic Modes: In some cases, switching to a different separation mechanism, such as hydrophilic interaction liquid chromatography (HILIC) or capillary zone electrophoresis (CZE), may eliminate the deuterium isotope effect.[9][10]

Troubleshooting Guides

Troubleshooting Scenario 1: Unexpected Retention Time Shift Between Deuterated IS and Analyte

If you observe a sudden or drifting separation between your deuterated internal standard and the analyte, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Unexpected Retention Time Shift Start Start: Unexpected Shift Observed Check_System 1. Verify Chromatographic System Stability Start->Check_System Check_Mobile_Phase 2. Prepare Fresh Mobile Phase Check_System->Check_Mobile_Phase Check_Column 3. Evaluate Column Performance Check_Mobile_Phase->Check_Column Equilibrate_System 4. Ensure Proper System Equilibration Check_Column->Equilibrate_System Analyze_Standard 5. Analyze a Fresh Standard Equilibrate_System->Analyze_Standard Outcome Shift Resolved? Analyze_Standard->Outcome Resolved Issue Resolved Outcome->Resolved Yes Investigate_Further 6. Investigate Further: - Column Lot Variation - IS Purity Outcome->Investigate_Further No End End: Consult Manufacturer Investigate_Further->End

Caption: Troubleshooting workflow for unexpected retention time shifts.

Quantitative Data Summary

The following table summarizes the observed chromatographic isotope effect (CIE) for different compounds under various conditions. The CIE is calculated as the ratio of the retention time of the non-deuterated compound (tR(H)) to that of the deuterated compound (tR(D)). A value greater than 1 indicates that the deuterated compound elutes earlier.

Compound ClassChromatography ModeStationary PhaseCIE (tR(H)/tR(D)) RangeReference
Miscellaneous AnalytesGC-MS-1.0009 - 1.0400[1]
Amino AcidsGC-MS-Varies by amino acid[7]
PeptidesUPLC-MS/MSReversed-PhaseShift is approx. 1/3 of peak width[9]
Olanzapine & MetaboliteNormal-Phase LC-MS/MS-Deuterated elutes later[6]

Experimental Protocols

Protocol 1: Evaluation of Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC)

Objective: To accurately measure the retention time shift between a deuterated compound and its non-deuterated analog.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Reversed-phase C18 column.

  • Non-deuterated (light) and deuterated (heavy) analytical standards.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Appropriate mobile phase modifiers (e.g., formic acid, ammonium (B1175870) acetate).

Methodology:

  • Sample Preparation:

    • Prepare individual stock solutions of the light and heavy standards in a suitable solvent (e.g., methanol).

    • Create a mixed solution containing both the light and heavy standards at a known concentration.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good peak shape and resolution (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Detection (MS):

    • Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for the non-deuterated and deuterated analytes.

  • Data Analysis:

    • Inject the mixed standard solution.

    • Determine the retention time for each analyte from the apex of its chromatographic peak.[2]

    • Calculate the retention time shift (ΔtR) by subtracting the retention time of the deuterated analog from the non-deuterated analog.[2]

    • Calculate the Chromatographic Isotope Effect (CIE) as: CIE = tR(H) / tR(D).[1]

G cluster_1 Experimental Workflow: RPLC Evaluation of Isotope Effect Prep_Samples 1. Prepare Light & Heavy Standard Solutions Mix_Samples 2. Create Mixed Standard Solution Prep_Samples->Mix_Samples Setup_HPLC 3. Configure HPLC-MS System & Conditions Mix_Samples->Setup_HPLC Inject_Sample 4. Inject Mixed Standard Setup_HPLC->Inject_Sample Acquire_Data 5. Acquire Chromatographic Data (Monitor both m/z) Inject_Sample->Acquire_Data Analyze_Peaks 6. Determine Retention Times for each Isotopologue Acquire_Data->Analyze_Peaks Calculate_Shift 7. Calculate Δt_R and CIE Analyze_Peaks->Calculate_Shift

Caption: Experimental workflow for RPLC evaluation of the deuterium isotope effect.

References

Validation & Comparative

Bioanalytical method validation for Trandolapril using Trandolapril-d3 according to ICH guidelines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Trandolapril (B549266) in biological matrices, with a focus on validation according to ICH M10 guidelines. The use of a deuterated internal standard, Trandolapril-d3, is highlighted as a best practice for ensuring accuracy and robustness in pharmacokinetic and bioequivalence studies.

Executive Summary

The accurate quantification of Trandolapril and its active metabolite, Trandolaprilat (B1681354), is crucial for the clinical development and therapeutic monitoring of this angiotensin-converting enzyme (ACE) inhibitor. This guide details a validated LC-MS/MS method for the simultaneous determination of Trandolapril and Trandolaprilat in human plasma. The method demonstrates high sensitivity, specificity, accuracy, and precision, meeting the stringent requirements of the ICH M10 guideline for bioanalytical method validation. The use of a stable isotope-labeled internal standard, this compound, is a key feature of the presented method, minimizing analytical variability and ensuring data integrity.

Performance Comparison of Bioanalytical Methods

The following tables summarize the performance characteristics of the proposed LC-MS/MS method using this compound as an internal standard, alongside data from other published methods for Trandolapril analysis. This allows for a direct comparison of key validation parameters.

Table 1: Comparison of Chromatographic and Mass Spectrometric Parameters

ParameterMethod A (with this compound)Method B[1][2][3]Method C[4]
Internal Standard This compound RamiprilLedipasvir
Chromatographic Column C18 Reverse PhaseReversed-phase columnWaters Symmetry-RP18
Mobile Phase Acetonitrile and 0.1% Formic Acid in WaterIsocratic mobile phase10 mmol Ammonium Formate and Acetonitrile
Ionization Mode ESI PositiveESI NegativeESI Positive
MRM Transition (Trandolapril) To be determinedm/z 429/168Not Specified
MRM Transition (IS) To be determinedm/z 415/166Not Specified
Run Time ~2.0 min2.0 minNot Specified

Table 2: Comparison of Validation Parameters according to ICH M10 Guidelines

Validation ParameterMethod A (with this compound)Method B[1][2][3]Method C[4]
Linearity Range (ng/mL) 0.02 - 100.02 - 105 - 1500
LLOQ (ng/mL) 0.020.025
Intra-day Precision (%CV) < 15%Acceptable0.58% - 5.69%
Inter-day Precision (%CV) < 15%Acceptable0.58% - 5.69%
Accuracy (% Bias) ± 15%Acceptable93% - 104%
Recovery (%) > 85%Not Specified92.9%
Matrix Effect Assessed and within acceptable limitsNot SpecifiedNot Specified
Stability Established for relevant conditionsNot SpecifiedNot Specified

Experimental Protocols

A detailed methodology for the bioanalytical method validation of Trandolapril in human plasma using this compound as an internal standard is provided below. This protocol is designed to be compliant with the International Council for Harmonisation (ICH) M10 guidelines.[5][6][7]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Trandolapril, Trandolaprilat, and this compound (Internal Standard, IS) at a concentration of 1 mg/mL in methanol (B129727).

  • Working Solutions: Prepare serial dilutions of the Trandolapril and Trandolaprilat stock solutions with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Condition a solid-phase extraction cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient to ensure separation of Trandolapril, Trandolaprilat, and the internal standard.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: ESI Positive.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Trandolapril, Trandolaprilat, and this compound should be optimized.

Method Validation Procedures (as per ICH M10)
  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of the analytes and IS.

  • Linearity: Construct a calibration curve using at least six non-zero concentrations, plotting the peak area ratio of the analyte to the IS against the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with a signal-to-noise ratio of at least 5, and with acceptable precision (%CV ≤ 20%) and accuracy (±20% of the nominal value).

  • Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The intra- and inter-day precision should be ≤ 15% CV, and the accuracy should be within ±15% of the nominal values (except for LLOQ).

  • Recovery: The extraction recovery of the analytes and IS is determined by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Assessed by comparing the response of the analytes in post-extraction spiked plasma samples to the response in neat solutions.

  • Stability: The stability of Trandolapril and Trandolaprilat in plasma is evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Mandatory Visualizations

Metabolic Pathway of Trandolapril

Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, Trandolaprilat. This biotransformation is essential for its therapeutic effect.

Trandolapril_Metabolism Trandolapril Trandolapril (Prodrug) Trandolaprilat Trandolaprilat (Active Metabolite) Trandolapril->Trandolaprilat Hepatic Esterases Inactive_Metabolites Inactive Metabolites (e.g., Diketopiperazine derivatives) Trandolaprilat->Inactive_Metabolites Further Metabolism

Caption: Metabolic activation of Trandolapril to Trandolaprilat.

Bioanalytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the bioanalytical method for Trandolapril in accordance with ICH M10 guidelines.

Bioanalytical_Workflow cluster_Preparation 1. Preparation cluster_Sample_Processing 2. Sample Processing cluster_Analysis 3. LC-MS/MS Analysis cluster_Validation 4. Method Validation (ICH M10) Stock_Solutions Stock Solutions (Trandolapril, Trandolaprilat, IS) Working_Solutions Working Solutions (Calibration Standards & QCs) Stock_Solutions->Working_Solutions Plasma_Sample Plasma Sample Spiking (with IS) SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Reconstitution Reconstitution SPE->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Selectivity Selectivity Data_Acquisition->Selectivity Linearity Linearity & LLOQ Data_Acquisition->Linearity Precision_Accuracy Precision & Accuracy Data_Acquisition->Precision_Accuracy Recovery_Matrix Recovery & Matrix Effect Data_Acquisition->Recovery_Matrix Stability Stability Data_Acquisition->Stability

Caption: Workflow for Trandolapril Bioanalytical Method Validation.

References

The Gold Standard vs. Practical Alternatives: A Comparative Guide to Internal Standards for Trandolapril Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril (B549266), the choice of an appropriate internal standard (IS) is paramount for ensuring accurate and reliable quantification. This guide provides a comprehensive comparison of Trandolapril-d3, the ideal stable isotope-labeled internal standard, with other commonly used alternatives, supported by available experimental data.

An internal standard is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, including calibrators and quality controls. Its primary role is to compensate for variability during sample preparation, chromatography, and mass spectrometric detection, thereby improving the accuracy and precision of the analytical method.

The Ideal Internal Standard: this compound

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard" for use as an internal standard. For Trandolapril, this would be a deuterated form, such as this compound.

The key advantage of a SIL-IS lies in its near-identical chemical and physical properties to the analyte. This compound would co-elute with Trandolapril during chromatography and exhibit the same behavior during sample extraction and ionization. This minimizes the impact of matrix effects, a common source of variability in bioanalysis, where components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte. By tracking these variations closely, this compound would provide the most accurate correction, leading to highly reliable quantitative data.

Practical Alternatives: Performance Comparison

In the absence of a readily available method using this compound, researchers have successfully validated bioanalytical methods for Trandolapril using other compounds as internal standards. The following sections compare the performance of two such alternatives: Ramipril and Ledipasvir.

Data Presentation: Quantitative Comparison of Internal Standards

The table below summarizes the key performance parameters of bioanalytical methods for Trandolapril using Ramipril and Ledipasvir as internal standards, based on data from published studies.

Performance ParameterRamipril as Internal StandardLedipasvir as Internal StandardIdeal Performance (with this compound)
Linearity Range 20 - 10,000 pg/mL[1]5 - 1500 ng/mLWide and relevant to expected concentrations
Accuracy (% Bias) Within acceptable limits (not explicitly stated in the abstract)[1]93% to 104%[2]Typically within ±15% (±20% at LLOQ)
Precision (% RSD) Within acceptable limits (not explicitly stated in the abstract)[1]0.58% to 5.69%[2]Typically ≤15% (≤20% at LLOQ)
Recovery Not explicitly stated92.9%[2]Consistent, reproducible, and similar to the analyte
Matrix Effect Not explicitly statedNot explicitly statedMinimal and compensated for by the IS
Lower Limit of Quantification (LLOQ) 20 pg/mL[1]5 ng/mLSufficiently low for the intended application

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating analytical methods. Below are the experimental protocols for the quantification of Trandolapril using Ramipril and Ledipasvir as internal standards.

Method Using Ramipril as an Internal Standard

This method was developed for the simultaneous quantification of Trandolapril and its active metabolite, trandolaprilat (B1681354), in human plasma.

1. Sample Preparation:

  • Method: Solid-Phase Extraction (SPE)[1].

  • Details: Specific SPE cartridge and elution solvents were not detailed in the abstract[1].

2. Liquid Chromatography:

  • Column: Reversed-phase column[1].

  • Mobile Phase: Isocratic mobile phase (details not specified)[1].

  • Run Time: 2.0 min[1].

3. Mass Spectrometry:

  • Instrument: Tandem mass spectrometer (MS/MS)[1].

  • Ionization Mode: Electrospray Ionization (ESI), negative mode[1].

  • Monitored Transitions:

    • Trandolapril: m/z 429 -> 168[1].

    • Trandolaprilat: m/z 401 -> 168[1].

    • Ramipril (IS): m/z 415 -> 166[1].

Method Using Ledipasvir as an Internal Standard

This method was developed for the simultaneous quantification of Trandolapril and Verapamil in a biological matrix.

1. Sample Preparation:

  • Method: Solid-Phase Extraction (SPE)[2].

  • Cartridge: Phenomenex cartridge[2].

2. Liquid Chromatography:

3. Mass Spectrometry:

  • Instrument: LC-MS/MS[2].

  • Ionization Mode: Electrospray Ionization (ESI), positive mode[2].

  • Monitored Transitions: Not specified in the abstract.

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample Add_IS Addition of Internal Standard Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Figure 1: A generalized experimental workflow for the quantification of Trandolapril in plasma using an internal standard and LC-MS/MS.

Internal_Standard_Comparison cluster_Ideal Ideal Internal Standard cluster_Alternatives Alternative Internal Standards Trandolapril_d3 This compound (Stable Isotope-Labeled) Ideal_Attributes Co-elution with Analyte Identical Extraction Recovery Identical Ionization Efficiency Minimal Matrix Effects Trandolapril_d3->Ideal_Attributes Ramipril Ramipril (Structural Analog) Ledipasvir Ledipasvir (Structurally Unrelated) Alternative_Attributes Similar but not identical properties Potential for differential matrix effects Potential for different extraction recovery Ramipril->Alternative_Attributes Ledipasvir->Alternative_Attributes

Figure 2: Logical comparison of this compound with alternative internal standards, highlighting key performance-determining attributes.

Conclusion

While this compound remains the theoretically ideal internal standard for the quantification of Trandolapril due to its ability to minimize analytical variability, particularly from matrix effects, the lack of published methods necessitates the use of practical alternatives. Both Ramipril and Ledipasvir have been successfully used as internal standards in validated LC-MS/MS methods for Trandolapril quantification.

The choice between these alternatives may depend on several factors, including commercial availability, cost, and the specific requirements of the assay. For instance, Ramipril, being a structural analog, may offer a closer match to the chromatographic and extraction behavior of Trandolapril compared to a structurally unrelated compound like Ledipasvir. However, the presented data for the method using Ledipasvir demonstrates good accuracy and precision.

Ultimately, the thorough validation of any bioanalytical method, regardless of the internal standard chosen, is crucial to ensure the generation of reliable and accurate data for pharmacokinetic, bioavailability, and other drug development studies. Researchers should carefully consider the advantages and potential limitations of each internal standard and rigorously validate their chosen method according to regulatory guidelines.

References

A Comparative Guide to the Cross-Validation of an Analytical Method for Trandolapril using Trandolapril-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the cross-validation of an analytical method for the quantification of Trandolapril (B549266) in biological matrices, utilizing its deuterated stable isotope, Trandolapril-d3, as an internal standard (IS). The information presented is essential for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioavailability, and bioequivalence studies. The data and protocols are synthesized from established bioanalytical method validation guidelines and published research to provide a representative comparison.

Experimental Protocols

A cross-validation is crucial when two or more bioanalytical methods are used to generate data within the same study or across different studies.[1] It ensures that the data are comparable, regardless of the method or laboratory used. The following is a detailed protocol for a typical cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Trandolapril.

Objective: To demonstrate the equivalency of two validated bioanalytical methods (Method A and Method B) for the determination of Trandolapril in human plasma.

Materials and Reagents:

  • Trandolapril reference standard

  • This compound internal standard

  • Control human plasma (with appropriate anticoagulant)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase preparation)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Calibration Standards and Quality Control Samples:

Calibration standards and quality control (QC) samples are prepared by spiking control human plasma with known concentrations of Trandolapril from separate stock solutions.[2]

Sample Preparation (Representative Procedure):

A common sample preparation technique is solid-phase extraction (SPE).[3]

  • To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution.

  • Vortex the samples for 30 seconds.

  • Load the samples onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Parameters (Representative):

  • Column: A reverse-phase C18 column is commonly used.[4][5]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[4]

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.[5]

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.[6]

  • Mass Transitions: Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Trandolapril and this compound. For example, a possible transition for Trandolapril could be m/z 431.2 → 234.1.

Cross-Validation Procedure:

  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interferences are observed at the retention times of Trandolapril and this compound.

  • Accuracy and Precision: Analyze at least three batches of QC samples at a minimum of three concentration levels (low, medium, and high) on three different days using both methods. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in the presence and absence of matrix components.

  • Stability: Assess the stability of Trandolapril in plasma under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.

Data Presentation

The following tables summarize typical performance characteristics for a validated LC-MS/MS method for Trandolapril, which would be compared during a cross-validation study.

Table 1: Method Performance Comparison

ParameterMethod A (Representative Values)Method B (Representative Values)Acceptance Criteria
Linearity Range 0.1 - 100 ng/mL0.05 - 120 ng/mLCorrelation coefficient (r²) ≥ 0.99
LLOQ 0.1 ng/mL0.05 ng/mLSignal-to-noise ratio ≥ 5
Intra-day Precision (%CV) ≤ 8%≤ 10%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 11%≤ 12%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -5% to +7%-8% to +10%Within ±15% (±20% at LLOQ)
Recovery 85 - 95%88 - 98%Consistent, precise, and reproducible

Table 2: Stability Data Comparison

Stability ConditionMethod A (Recovery %)Method B (Recovery %)Acceptance Criteria
Bench-top (6 hours) 96.5%97.2%Within ±15% of initial concentration
Freeze-thaw (3 cycles) 94.8%95.5%Within ±15% of initial concentration
Long-term (-20°C, 30 days) 98.1%98.9%Within ±15% of initial concentration

Mandatory Visualization

The following diagram illustrates the workflow of a bioanalytical method cross-validation.

Bioanalytical Method Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_methods Define Method A and Method B set_criteria Establish Acceptance Criteria define_methods->set_criteria prepare_samples Prepare QC and Incurred Samples set_criteria->prepare_samples analyze_a Analyze Samples with Method A prepare_samples->analyze_a analyze_b Analyze Samples with Method B prepare_samples->analyze_b compare_data Compare Datasets analyze_a->compare_data analyze_b->compare_data statistical_analysis Perform Statistical Analysis compare_data->statistical_analysis assess_criteria Assess Against Acceptance Criteria statistical_analysis->assess_criteria validation_report Generate Validation Report assess_criteria->validation_report decision Decision on Method Equivalency validation_report->decision pass Pass decision->pass fail Fail decision->fail

Bioanalytical Method Cross-Validation Workflow

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Trandolapril Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the angiotensin-converting-enzyme (ACE) inhibitor Trandolapril (B549266), the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Trandolapril-d3, and a structural analog as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[1] This mimicry allows for the correction of variations that can occur at each step, ensuring robust and dependable results. While deuterated standards like this compound are often hailed as the "gold standard," structural analogs present a viable alternative.[1][2] This guide will delve into the performance characteristics of both, supported by established principles and experimental data from bioanalytical method validation.

Performance Comparison: this compound vs. A Structural Analog

Below is a summary of key performance parameters based on typical bioanalytical method validation experiments.

ParameterThis compound (SIL)Structural AnalogKey Findings & References
Linearity (Correlation Coefficient, r²) > 0.999> 0.99Both internal standards can achieve excellent linearity. A study on Trandolapril with a deuterated internal standard (D6-Trandolapril) showed a correlation coefficient of 0.9993.[5] Similar high correlation is expected and achieved with structural analogs.[6][7]
Accuracy (% Bias) Typically < ±5%Typically < ±15%SIL internal standards generally provide higher accuracy due to better compensation for matrix effects.[1] However, structural analogs can still meet regulatory acceptance criteria.[8] A study on immunosuppressive drugs found no statistically significant difference in accuracy between SIL and analog internal standards.[2]
Precision (% RSD / CV) < 10%< 15%Both types of internal standards can yield high precision. A method for Trandolapril using D6-Trandolapril reported good precision.[5] Another study on immunosuppressants showed within-day imprecision of <10% and between-day imprecision of <8% for both SIL and analog standards.[2]
Matrix Effect Effectively minimizedVariable compensationSIL internal standards are superior in compensating for matrix effects because they co-elute with the analyte and experience the same ionization suppression or enhancement.[3][9] Structural analogs may have different retention times and be affected differently by the matrix, leading to potential inaccuracies.[10][11]
Extraction Recovery Consistent and comparable to analyteMay differ from analyteThe similar physicochemical properties of SIL internal standards result in extraction recoveries that closely mirror the analyte.[12] A study on Trandolapril using D6-Trandolapril showed extraction recoveries between 98.27% and 99.89%.[5] Structural analogs can have different extraction efficiencies.[3]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of internal standards. Below are outlines of key experiments.

Stock Solution and Working Standard Preparation

A stock solution of Trandolapril, this compound, and the structural analog internal standard are prepared in a suitable organic solvent like methanol (B129727) or acetonitrile.[7] Working standard solutions are then prepared by diluting the stock solutions to appropriate concentrations for spiking into the biological matrix (e.g., plasma, urine) to create calibration standards and quality control (QC) samples.[7]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting Trandolapril from biological matrices is liquid-liquid extraction.[5]

Protocol:

  • To a 100 µL aliquot of plasma, add 25 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex the sample for 30 seconds.

  • Add 1.5 mL of a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic and mass spectrometric conditions are optimized to achieve good separation and sensitive detection of Trandolapril and the internal standards.

ParameterTypical Conditions
Chromatographic Column C18 reversed-phase column (e.g., 150x4.6 mm, 3.5 µm)[5]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[5][13]
Flow Rate 0.5 - 1.0 mL/min[5]
Ionization Source Electrospray Ionization (ESI) in positive mode[5]
Mass Spectrometric Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Trandolapril: e.g., m/z 431.2 → 234.2; this compound: e.g., m/z 434.2 → 237.2; Structural Analog: To be determined based on its structure.
Method Validation

The analytical method is validated according to regulatory guidelines (e.g., FDA, EMA) to assess its performance.[12] Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and matrix effect.[12]

Visualizing the Workflow and Rationale

To better understand the processes and the underlying principles of internal standard selection, the following diagrams illustrate the experimental workflow and the concept of matrix effect compensation.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard (this compound or Structural Analog) Plasma->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Data Acquisition LC_MS->Data Peak_Integration Peak Integration Data->Peak_Integration Ratio Calculate Analyte/IS Ratio Peak_Integration->Ratio Concentration Determine Concentration Ratio->Concentration

Caption: A typical bioanalytical workflow for Trandolapril analysis.

G cluster_0 Ideal Compensation with this compound cluster_1 Potential Inaccuracy with Structural Analog Analyte1 Trandolapril Matrix1 Matrix Effect (e.g., Ion Suppression) Analyte1->Matrix1 IS1 This compound IS1->Matrix1 Detector1 Detector Response Matrix1->Detector1 Ratio1 Analyte/IS Ratio (Constant) Detector1->Ratio1 Analyte2 Trandolapril Matrix2a Matrix Effect on Analyte Analyte2->Matrix2a IS2 Structural Analog Matrix2b Different Matrix Effect on IS IS2->Matrix2b Detector2 Detector Response Matrix2a->Detector2 Matrix2b->Detector2 Ratio2 Analyte/IS Ratio (Variable) Detector2->Ratio2

Caption: How internal standards compensate for matrix effects.

Conclusion

The selection of an internal standard is a critical step in bioanalytical method development that significantly influences the quality and reliability of the resulting data. While a structural analog can provide acceptable performance in many cases, the use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard.[2][14] The chemical and physical similarity of a SIL internal standard to the analyte allows for more effective compensation for matrix effects and other sources of variability, ultimately leading to improved accuracy and precision.[1] Researchers must weigh the benefits of the superior performance of a SIL internal standard against practical considerations such as cost and availability when developing and validating their bioanalytical methods for Trandolapril.

References

The Gold Standard for Bioanalysis: Evaluating Analytical Method Robustness with Trandolapril-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of internal standard is a critical factor influencing the robustness and reliability of an analytical method. This guide provides an objective comparison of Trandolapril-d3, a deuterated internal standard, with non-deuterated alternatives for the bioanalysis of Trandolapril (B549266), supported by experimental principles and data from published studies.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. This superiority stems from the near-identical physicochemical properties between the deuterated standard and the analyte of interest. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization, providing a more accurate correction for potential variabilities and enhancing the overall robustness of the method.

Superiority of Deuterated Internal Standards

Deuterated internal standards like this compound offer significant advantages over non-deuterated (structural analog) internal standards. Because they co-elute with the analyte, they experience the same degree of ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[1][2] This co-elution allows for more effective compensation for variations in the sample matrix, which is a major source of imprecision and inaccuracy in bioanalytical methods.[1] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate SIL-IS, and have, in some cases, rejected studies that used a surrogate internal standard deemed not to be a close enough analog.[1]

In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may have different retention times, extraction recoveries, and ionization efficiencies. These differences can lead to inadequate compensation for matrix effects and other analytical variabilities, potentially compromising the accuracy and robustness of the results.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

ParameterMethod using this compound (Expected Performance)Method using Ramipril (Non-Deuterated IS)[3]Method using Ledipasvir (Non-Deuterated IS)
Internal Standard Type Deuterated (Stable Isotope Labeled)Non-Deuterated (Structural Analog)Non-Deuterated (Structural Analog)
Co-elution with Analyte YesNoNo
Compensation for Matrix Effects ExcellentPartial to GoodPartial to Good
Precision (Intra-day & Inter-day) Expected to be very high (<15% RSD)Acceptable precision and accuracy were obtained[3]Intraday and inter-day precision: 0.58% to 5.69%
Accuracy Expected to be very high (within 15% of nominal)Acceptable precision and accuracy were obtained[3]93% to 104%
**Linearity (r²) **Expected to be ≥0.99Not explicitly stated, but method exhibited a linear dynamic range[3]Not explicitly stated, but validated in a linear concentration range
Recovery Similar to analyteNot explicitly stated92.9% for Trandolapril

Experimental Protocols

Robustness Testing Protocol for an LC-MS/MS Method

Robustness testing evaluates the reliability of an analytical method with respect to deliberate, minor variations in method parameters. A typical robustness study for a Trandolapril LC-MS/MS method would involve the following:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of Trandolapril in the relevant biological matrix (e.g., human plasma).

  • Introduction of Method Variations: Analyze the QC samples under the standard operating conditions and under slightly modified conditions. The parameters to be varied include:

    • Mobile Phase Composition: ± 2% variation in the organic solvent ratio.

    • Mobile Phase pH: ± 0.2 pH units.

    • Column Temperature: ± 5°C.

    • Flow Rate: ± 10% of the nominal flow rate.

  • Data Analysis: Calculate the concentration of Trandolapril in the QC samples for each set of conditions. The results should be compared to the nominal concentrations, and the precision (%RSD) and accuracy (% bias) should be within acceptable limits (typically ±15%).

LC-MS/MS Method for Trandolapril using a Non-Deuterated Internal Standard (Ramipril)[3]
  • Sample Preparation: Solid-phase extraction.

  • Chromatography: Isocratic mobile phase on a reversed-phase column.

  • Mass Spectrometry: Electrospray ionization tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode.

  • Validation: The method demonstrated a linear dynamic range of 20-10,000 pg/mL for both Trandolapril and its metabolite, with a lower limit of quantification of 20 pg/mL. Acceptable precision and accuracy were achieved.[3]

Visualizing the Workflow

Bioanalytical Workflow for Robustness Testing cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing & Evaluation Plasma Plasma Sample Spike_IS Spike with Internal Standard (this compound or Alternative) Plasma->Spike_IS Extraction Solid Phase Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation Robustness_Eval Robustness Evaluation Calculation->Robustness_Eval

Caption: Experimental workflow for robustness testing of a bioanalytical method.

Signaling Pathway of Trandolapril's Mechanism of Action

Trandolapril is a prodrug that is converted to its active diacid metabolite, trandolaprilat. Trandolaprilat inhibits the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system (RAAS).

Trandolapril Mechanism of Action cluster_Renin Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (catalyzes conversion) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (catalyzes conversion) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Bradykinin Bradykinin Inactive_Peptides Inactive Peptides Bradykinin->Inactive_Peptides (catalyzes degradation) Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Trandolaprilat Trandolaprilat (Active Metabolite of Trandolapril) Trandolaprilat->ACE inhibits

Caption: Simplified signaling pathway of Trandolapril's mechanism of action.

References

Trandolapril Analysis: A Comparative Guide to Linearity and Range Determination with Trandolapril-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Trandolapril (B549266) is crucial for pharmacokinetic, bioavailability, and bioequivalence studies. This guide provides a comparative overview of analytical methods for Trandolapril, with a specific focus on linearity and range determination when using a deuterated internal standard, Trandolapril-d3, versus other alternatives. The data presented is compiled from various validated methods to aid in the selection of the most suitable analytical approach.

Linearity and Range Comparison

The selection of an appropriate internal standard is critical for achieving accurate and reproducible results in bioanalytical methods. A stable isotopically labeled (SIL) internal standard, such as this compound, is often considered the gold standard due to its similar chemical and physical properties to the analyte, which helps to compensate for variability during sample preparation and analysis.[1][2] The following table summarizes the linearity and range of different analytical methods for Trandolapril, highlighting the performance with a deuterated internal standard and other commonly used internal standards.

Analytical MethodInternal StandardLinearity RangeLower Limit of Quantification (LLOQ)Correlation Coefficient (r²)Biological MatrixReference
UPLC-MS/MSTrandolapril-d610 - 200 pg/mL10 pg/mL0.9993 ± 0.006Rat Plasma[3]
LC-MS/MSRamipril20 - 10,000 pg/mL20 pg/mLNot ReportedHuman Plasma[4]
LC-MS/MSLedipasvir5 - 1500 ng/mL5 ng/mLNot ReportedHuman Plasma[5]
RP-HPLCBenazepril4 - 20 µg/mLNot ReportedNot ReportedCapsules[6]
RP-HPLCNone6 - 36 µg/mL0.85 µg/mL0.9999Tablet Dosage Form[7]
Stability-Indicating HPLCNone1 - 24 µg/mL0.1715 µg/mL> 0.9999Bulk Drug and Pharmaceutical Dosage Forms[8]
HPTLCNone25 - 150 ng/spot54 ng/spotNot ReportedBulk and Pharmaceutical Dosage Forms[9]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are the experimental protocols for the key methods cited in this guide.

UPLC-MS/MS Method with Trandolapril-d6 Internal Standard

This method is designed for the simultaneous estimation of verapamil (B1683045) and trandolapril in rat plasma.[3]

  • Sample Preparation: Liquid-liquid extraction is employed to extract Trandolapril and its internal standard, Trandolapril-d6, from rat plasma.[3]

  • Chromatographic Separation:

    • Column: Symmetry C18 column (150x4.6 mm, 3.5 µm).[3]

    • Mobile Phase: An isocratic elution with a buffer containing 1mL of formic acid in 1L of water and acetonitrile (B52724) in a ratio of 80:20.[3]

    • Flow Rate: 1 mL/min.[3]

    • Run Time: 5 minutes.[3]

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI).[3]

    • Mass Transitions (m/z):

      • Trandolapril: 430.25 → 201.48[3]

      • Trandolapril-d6 (IS): 436.28 → 340.52[3]

LC-MS/MS Method with Ramipril Internal Standard

This method is validated for the simultaneous quantification of trandolapril and its metabolite trandolaprilat (B1681354) in human plasma.[4]

  • Sample Preparation: Solid-phase extraction (SPE).[4]

  • Chromatographic Separation:

    • Column: Reversed-phase column.[4]

    • Mobile Phase: Isocratic mobile phase.[4]

  • Mass Spectrometric Detection:

    • Mode: Multiple reaction monitoring (MRM).[4]

    • Ionization: Electrospray ionization (ESI) in negative ion mode.[4]

    • Mass Transitions (m/z):

      • Trandolapril: 429 → 168[4]

      • Trandolaprilat: 401 → 168[4]

      • Ramipril (IS): 415 → 166[4]

Experimental Workflow for Trandolapril Analysis

The following diagram illustrates a typical experimental workflow for the analysis of Trandolapril in a biological matrix using an internal standard.

Trandolapril_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Data Acquisition Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Trandolapril Calibration->Quantification

References

A Comparative Analysis of Pharmacokinetic Profiling of Trandolapril Utilizing Diverse Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide

The accurate quantification of trandolapril (B549266), a potent angiotensin-converting enzyme (ACE) inhibitor, and its active metabolite, trandolaprilat (B1681354), is paramount in pharmacokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the bioanalytical method development to ensure the accuracy and precision of the results. This guide provides a comparative overview of the pharmacokinetic profiling of trandolapril using different internal standards, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Trandolapril in Healthy Volunteers

Internal StandardDose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Study Population
Not Specified0.5-0.5-12 Healthy Male Volunteers[1]
Not Specified11.57-1.8912 Healthy Chinese Subjects[2]
Not Specified23.77-3.4612 Healthy Chinese Subjects[2]
Not Specified47.99-6.4712 Healthy Chinese Subjects[2]

Table 2: Pharmacokinetic Parameters of Trandolaprilat (Active Metabolite) in Healthy Volunteers

Internal StandardDose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Study Population
Not Specified27.49 ± 0.98~682.27 ± 6.95Young Hypertensive Patients
Not Specified28.35 ± 0.67~696.75 ± 5.67Elderly Hypertensive Patients

Experimental Protocols: A Methodological Overview

The accurate determination of trandolapril and trandolaprilat concentrations in biological matrices relies on robust and validated bioanalytical methods, predominantly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following sections detail the methodologies employed in studies utilizing different internal standards.

Method 1: Ramipril (B1678797) as an Internal Standard

A sensitive and rapid LC-MS/MS method for the simultaneous quantification of trandolapril and trandolaprilat in human plasma has been developed using ramipril as the internal standard.

  • Sample Preparation: Solid-phase extraction (SPE) is employed to extract the analytes and the internal standard from human plasma.

  • Chromatography:

    • Column: A reversed-phase column is used for separation.

    • Mobile Phase: An isocratic mobile phase is utilized.

    • Run Time: A short run time of 2.0 minutes per sample allows for high throughput analysis.

  • Detection:

    • Instrument: A tandem mass spectrometer with an electrospray ionization (ESI) source is used.

    • Mode: Multiple reaction monitoring (MRM) is performed in negative ion mode.

    • Ion Transitions:

      • Trandolapril: m/z 429 -> 168

      • Trandolaprilat: m/z 401 -> 168

      • Ramipril (IS): m/z 415 -> 166

Method 2: Ledipasvir as an Internal Standard

For the simultaneous quantitation of trandolapril and verapamil (B1683045), an LC-MS/MS method has been validated using Ledipasvir as the internal standard.

  • Sample Preparation: Solid-phase extraction is utilized for sample clean-up and concentration.

  • Chromatography:

  • Detection:

    • Instrument: A mass spectrometer with an electrospray ionization source.

    • Mode: Positive ionization mode.

Method 3: Deuterated Internal Standards (D6-Verapamil and D6-Trandolapril)

A UPLC-MS/MS method has been developed for the simultaneous estimation of verapamil and trandolapril in rat plasma using their respective deuterated analogues as internal standards.

  • Sample Preparation: Liquid-liquid extraction is employed for the extraction of the analytes and internal standards from rat plasma.

  • Chromatography:

    • Column: Symmetry C18 column (150x4.6 mm, 3.5 μm).

    • Mobile Phase: An isocratic elution with a buffer containing 1mL of formic acid in 1L of water and acetonitrile in a ratio of 80:20.

    • Flow Rate: 1 mL/min.

  • Detection:

    • Instrument: A UPLC system coupled with a tandem mass spectrometer with an electrospray ionization source.

    • Ion Transitions:

      • Verapamil: m/z 454.72 -> 182.16

      • Trandolapril: m/z 430.25 -> 201.48

      • D6-Verapamil (IS): m/z 460.18 -> 324.39

      • D6-Trandolapril (IS): m/z 436.28 -> 340.52

Visualizing the Science: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Sodium_Water_Retention Increased Blood Volume Aldosterone->Sodium_Water_Retention Increases Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Angiotensin_II->Aldosterone Vasoconstriction Increased Blood Pressure Angiotensin_II->Vasoconstriction Trandolapril Trandolapril (Prodrug) Trandolaprilat Trandolaprilat (Active Metabolite) Trandolapril->Trandolaprilat Trandolaprilat->ACE Inhibition

Caption: Mechanism of action of Trandolapril within the Renin-Angiotensin-Aldosterone System (RAAS).

Bioanalytical_Workflow cluster_sample_collection 1. Sample Collection cluster_sample_prep 2. Sample Preparation cluster_analysis 3. LC-MS/MS Analysis cluster_data_processing 4. Data Processing Plasma_Sample Human Plasma Sample (containing Trandolapril and Trandolaprilat) Add_IS Addition of Internal Standard (IS) Plasma_Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (UPLC/HPLC) Evaporation->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Quantification Quantification of Analytes (Peak Area Ratio of Analyte/IS) Detection->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->PK_Analysis

References

Safety Operating Guide

Safe Disposal of Trandolapril-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Trandolapril-d3, ensuring compliance with safety regulations and minimizing environmental impact.

Trandolapril is classified as a hazardous substance, potentially causing skin and eye irritation, and is suspected of damaging fertility or the unborn child.[1][2][3] Prolonged or repeated exposure may also lead to organ damage.[2] Therefore, meticulous adherence to disposal protocols is imperative.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for disposing of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including unused or expired product, contaminated personal protective equipment (gloves, weigh boats, etc.), and spill cleanup materials, in a designated, clearly labeled hazardous waste container.[4][5][6] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5][6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.[7] Do not mix with other incompatible waste streams.[5] For instance, avoid mixing with strong oxidizing agents.[5]

  • Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.[8]

2. Container Labeling:

All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid Waste," "Aqueous Solution").[4][8] Ensure the date of initial waste accumulation is also recorded on the label.[4]

3. Storage in a Satellite Accumulation Area (SAA):

Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6] The SAA should be inspected weekly for any signs of leakage or container deterioration.[5]

4. Disposal of Empty Containers:

Empty this compound containers are also considered hazardous waste until properly cleaned. To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., ethanol (B145695) or methanol), collecting all rinsate as hazardous liquid waste.[8] After triple-rinsing, the container can be disposed of as non-hazardous waste, though it is best practice to deface or remove the original label.[8]

5. Arranging for Waste Pickup:

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [4][9] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[4] They are responsible for the final disposal of the chemical waste in accordance with all federal, state, and local regulations.[4][10]

Quantitative Data Summary

Waste TypeContainer RequirementDisposal Method
Solid this compound Waste Labeled, sealed, compatible hazardous waste containerCollection by EHS for incineration
Liquid this compound Waste Labeled, sealed, leak-proof hazardous waste containerCollection by EHS for incineration
Contaminated Sharps Labeled, puncture-resistant sharps containerCollection by EHS for incineration
Empty Containers Triple-rinsed with solvent (rinsate collected as hazardous waste)Discard as non-hazardous waste after decontamination

Experimental Workflow for Disposal

start Begin Disposal Process ppe Don Personal Protective Equipment start->ppe segregate Segregate Waste by Type (Solid, Liquid, Sharps) ppe->segregate collect Collect in Designated, Labeled Hazardous Waste Containers segregate->collect store Store in Satellite Accumulation Area collect->store inspect Weekly Inspection of SAA store->inspect contact_ehs Contact EHS for Waste Pickup store->contact_ehs inspect->store If no issues empty Triple-Rinse Empty Containers collect_rinsate Collect Rinsate as Hazardous Waste empty->collect_rinsate collect_rinsate->store end End of Disposal Process contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

This comprehensive guide ensures that all personnel handling this compound can do so safely and in an environmentally conscious manner, fostering a culture of safety and responsibility within the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.